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  • Product: 3-(Dimethylamino)-3-phenylpropan-1-ol
  • CAS: 81402-52-0

Core Science & Biosynthesis

Foundational

3-(Dimethylamino)-3-phenylpropan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)-3-phenylpropan-1-ol Introduction 3-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound belonging to the class of phenylpropanolamines. It...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)-3-phenylpropan-1-ol

Introduction

3-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound belonging to the class of phenylpropanolamines. Its structure is characterized by a propyl chain substituted with a primary alcohol at one end (C1), and both a phenyl group and a dimethylamino group at the other (C3). This arrangement creates a chiral center at the C3 position, making the molecule exist as (S) and (R) enantiomers.

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 3-(Dimethylamino)-3-phenylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or a scaffold in medicinal chemistry. Notably, this compound is recognized as an intermediate and a potential impurity or metabolite in the synthesis of pharmaceuticals, including fluoxetine.[1]

It is critical to distinguish this molecule (CAS No: 81402-52-0) from its structural isomer, 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3), where the phenyl and hydroxyl groups are located on the same carbon. The distinct placement of functional groups imparts different chemical and physical properties, which are crucial for synthetic and biological applications.

Caption: Chemical structure of 3-(Dimethylamino)-3-phenylpropan-1-ol.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and behavior in biological systems. The properties of 3-(Dimethylamino)-3-phenylpropan-1-ol are summarized below.

PropertyValueSource(s)
IUPAC Name 3-(dimethylamino)-3-phenylpropan-1-olN/A
CAS Number 81402-52-0[1][2]
Molecular Formula C₁₁H₁₇NO[1][2][]
Molecular Weight 179.26 g/mol [1][2][]
Appearance Colorless to yellow liquid or semi-solid/solid[4]
Storage 2-8°C, in a dry, inert atmosphere[1][2]
Chirality Contains one stereocenter at C3N/A

The physical state of the compound can vary depending on its purity and whether it is in its free base or salt form. Due to the presence of both a polar hydroxyl group and a basic amino group, the molecule exhibits moderate polarity. It is advisable to store the compound under refrigeration and in an inert atmosphere to prevent potential degradation.

Spectroscopic & Analytical Profile

A robust analytical profile is essential for confirming the identity and purity of a chemical substance. This section outlines the expected spectroscopic data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.40Multiplet5HAr-H Protons of the phenyl ring.
~3.20Doublet of Doublets1HCH (Ph)NMethine proton at the chiral center (C3), coupled to the adjacent CH₂ group.
~2.25Singlet6HN(CH ₃)₂Two equivalent methyl groups on the nitrogen atom.
~3.70Triplet2HCH ₂OHMethylene protons adjacent to the hydroxyl group (C1), coupled to the C2 protons.
~1.80-2.00Multiplet2HCH-CH ₂-CH₂Methylene protons at C2, showing complex coupling to both C1 and C3 protons.
VariableBroad Singlet1HOH The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh and dissolve 10-15 mg of 3-(Dimethylamino)-3-phenylpropan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Chloroform-d is often preferred for its ability to dissolve moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (typically 16-32) should be averaged to ensure a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Expected Molecular Ion: For 3-(Dimethylamino)-3-phenylpropan-1-ol, the molecular weight is 179.26 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 180.[5]

  • Key Fragmentation Pattern: The most prominent fragmentation pathway involves the cleavage alpha to the nitrogen atom (β-cleavage relative to the phenyl ring). This results in the formation of a stable, resonance-stabilized benzylic cation containing the dimethylamino group.

parent [C₁₁H₁₇NO + H]⁺ m/z = 180 frag2 Loss of CH₂CH₂OH (Propylene glycol fragment) parent->frag2 frag1 [C₉H₁₂N]⁺ m/z = 134 frag2->frag1

Caption: Proposed primary fragmentation of the [M+H]⁺ ion in mass spectrometry.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid. The acid facilitates protonation of the analyte.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS analysis, select the m/z 180 peak as the precursor ion and acquire the product ion spectrum to observe characteristic fragments like m/z 134.

Synthesis & Reactivity

Understanding the synthesis and inherent reactivity of 3-(Dimethylamino)-3-phenylpropan-1-ol is crucial for its application as a building block in drug discovery.

Synthetic Pathway

A logical and efficient method for synthesizing this compound is through the nucleophilic addition of a phenyl organometallic reagent to an appropriate amino-aldehyde. The Grignard reaction, utilizing phenylmagnesium bromide and 3-(dimethylamino)propanal, represents a robust approach.

start1 Bromobenzene reagent1 Magnesium (Mg) Dry Ether start1->reagent1 start2 3-(Dimethylamino)propanal step2 Nucleophilic Addition (Reaction in Ether) start2->step2 intermediate Phenylmagnesium Bromide (Grignard Reagent) reagent1->intermediate intermediate->step2 step3 Aqueous Workup (e.g., aq. NH₄Cl) step2->step3 product 3-(Dimethylamino)-3-phenylpropan-1-ol (Final Product) step3->product

Caption: Proposed synthetic workflow via Grignard reaction.

Experimental Protocol: Synthesis

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add a solution of bromobenzene in dry ether dropwise to initiate the formation of phenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard reagent in an ice bath. Add a solution of 3-(dimethylamino)propanal in dry ether dropwise, maintaining the temperature below 10°C. The causality here is critical: keeping the temperature low prevents side reactions and ensures controlled addition.

  • Quenching and Workup: After the addition is complete, stir the reaction for an additional hour at room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to form the final alcohol and precipitates magnesium salts.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Chemical Reactivity

The reactivity of 3-(Dimethylamino)-3-phenylpropan-1-ol is governed by its two primary functional groups:

  • Primary Alcohol (-OH): This group can undergo oxidation to form the corresponding carboxylic acid or aldehyde under appropriate conditions. It can also be esterified or converted into an ether, providing a handle for further molecular elaboration.

  • Tertiary Amine (-N(CH₃)₂): The lone pair on the nitrogen atom imparts basic properties, allowing it to form salts with acids. This is often exploited to improve the crystallinity or aqueous solubility of the compound and its derivatives. The amine can also act as a nucleophile or be quaternized.

This dual functionality makes the molecule a versatile intermediate, enabling the synthesis of a wide range of more complex structures, particularly in the development of CNS-active agents.[6]

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Dimethylamino)-3-phenylpropan-1-ol. While specific toxicity data for this exact isomer is limited, data from related compounds and its functional groups suggest the following hazards.[7]

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.[7]

  • Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

3-(Dimethylamino)-3-phenylpropan-1-ol is a valuable chiral building block with well-defined chemical properties. Its strategic combination of a primary alcohol and a tertiary amine makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity is essential for its effective and safe utilization in research and development. This guide provides the foundational data and procedural context necessary for scientists and professionals working with this important molecule.

References

  • Pharmaffiliates. (n.d.). 3-(Dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]

  • Capot Chemical. (2014, November 19). MSDS of (S)-3-(dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 3-(Dimethylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide offers an in-depth analysis of the spectroscopic profile of 3-(Dimethylamino)-3-phenylpropan-1-ol, a pivotal intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectroscopic profile of 3-(Dimethylamino)-3-phenylpropan-1-ol, a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] By providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related molecules.

Molecular Structure and Spectroscopic Significance

3-(Dimethylamino)-3-phenylpropan-1-ol (CAS No: 5554-64-3) is an amino alcohol characterized by a phenyl ring, a hydroxyl group, and a tertiary amine.[2][4] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and the assessment of its purity. Understanding this fingerprint is paramount for ensuring the integrity of subsequent synthetic steps in drug development.

Below is a diagram illustrating the molecular structure and atom numbering scheme used for the assignment of spectroscopic signals.

Caption: Molecular Structure of 3-(Dimethylamino)-3-phenylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Dimethylamino)-3-phenylpropan-1-ol, both ¹H and ¹³C NMR provide definitive information about its structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach is critical for reproducible results. The following protocol is recommended for acquiring high-quality NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃). standard Add Tetramethylsilane (TMS) as internal standard (0 ppm). dissolve->standard transfer Transfer solution to a 5 mm NMR tube. standard->transfer setup Lock, tune, and shim the spectrometer. transfer->setup H1_acq ¹H NMR: - Spectral width: ~12 ppm - Pulse angle: 30-45° - Relaxation delay: 1-2 s - Scans: 16-32 setup->H1_acq C13_acq ¹³C NMR: - Spectral width: ~220 ppm - Proton-decoupled pulse sequence - Relaxation delay: 2-5 s - Scans: ≥1024 setup->C13_acq ft Fourier Transformation H1_acq->ft C13_acq->ft phase Phase and Baseline Correction ft->phase integrate Signal Integration (¹H) and Peak Picking (¹³C) phase->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~4.70 - 4.90Triplet or dd1HCH-OH
~2.30 - 2.50Multiplet2HCH₂-N
~2.20Singlet6HN(CH₃)₂
~1.80 - 2.00Multiplet2HCH-CH₂-CH₂
VariableBroad Singlet1HOH

Data sourced from predicted values and analysis of similar compounds. [1]

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (7.20-7.40 ppm): The multiplet in this region is characteristic of the five protons on the monosubstituted phenyl ring.

  • Methine Proton (4.70-4.90 ppm): The signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) appears as a triplet or a doublet of doublets, due to coupling with the adjacent methylene protons.

  • Dimethylamino Protons (2.20 ppm): The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet, indicating their chemical equivalence.

  • Methylene Protons (2.30-2.50 and 1.80-2.00 ppm): The two methylene groups in the propyl chain are diastereotopic and appear as complex multiplets due to coupling with each other and the adjacent methine proton.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~144Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~70CH-OH
~58CH₂-N
~45N(CH₃)₂
~38CH-CH₂-CH₂

Data sourced from predicted values and analysis of similar compounds. [1]

Interpretation of ¹³C NMR Spectrum:

  • Aromatic Carbons (125-144 ppm): Four signals are expected for the phenyl group: one for the quaternary carbon attached to the propyl chain and three for the protonated aromatic carbons.

  • Carbinol Carbon (~70 ppm): The carbon attached to the hydroxyl group (CH-OH) is deshielded by the electronegative oxygen atom.

  • Aliphatic Carbons (38-58 ppm): The remaining signals correspond to the carbons of the propyl chain and the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
StepProcedure
1. Instrument Preparation Record a background spectrum using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
2. Sample Application Place a small amount of the solid or liquid sample directly onto the ATR crystal.
3. Data Collection Record the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]
4. Data Processing The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]
IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1600, 1495, 1450C=C stretchAromatic ring
1260 - 1000C-N stretchTertiary amine
1050C-O stretchSecondary alcohol
760, 700C-H out-of-plane bendMonosubstituted benzene

Data based on characteristic infrared absorption frequencies.

Interpretation of IR Spectrum:

  • O-H Stretch: A strong, broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propyl and methyl groups.

  • Aromatic C=C Stretches: A series of sharp peaks in the 1600-1450 cm⁻¹ region confirms the presence of the phenyl ring.

  • C-O and C-N Stretches: The spectrum will also contain characteristic stretching vibrations for the C-O bond of the alcohol and the C-N bond of the tertiary amine in the fingerprint region.

  • Substitution Pattern: Strong absorptions around 760 cm⁻¹ and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

A common method for analyzing small organic molecules like this is Electron Ionization (EI) Mass Spectrometry.

StepProcedure
1. Sample Introduction A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument.[1]
2. Ionization In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
3. Mass Analysis The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
4. Detection Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
MS Data and Fragmentation
  • Molecular Ion (M⁺): The molecular weight of 3-(Dimethylamino)-3-phenylpropan-1-ol is 179.26 g/mol .[1] Therefore, the molecular ion peak (M⁺) is expected at m/z = 179.

  • Key Fragmentation Pathways: The primary fragmentation pathways for amino alcohols involve cleavage alpha to the nitrogen and oxygen atoms.

G cluster_frag Key Fragmentation Pathways M [C₁₁H₁₇NO]⁺˙ m/z = 179 (Molecular Ion) frag1 α-cleavage (N) - CH₂CH₂OH [C₉H₁₂N]⁺ m/z = 134 M->frag1 Loss of C₂H₅O frag2 α-cleavage (O) - CH(Ph)CH₂CH₂N(CH₃)₂ [H₂O]⁺˙ m/z = 18 (loss of water) M->frag2 Dehydration frag3 Benzylic cleavage [C₇H₇]⁺ m/z = 91 M->frag3 Complex rearrangement frag4 [CH₂=N(CH₃)₂]⁺ m/z = 58 frag1->frag4 Further fragmentation

Caption: Plausible fragmentation pathways in EI-MS.

Interpretation of Mass Spectrum:

  • m/z = 134: This significant peak likely arises from alpha-cleavage next to the nitrogen atom, resulting in the loss of a CH₂CH₂OH radical and the formation of a stable, resonance-stabilized cation.

  • m/z = 91: The tropylium ion is a common fragment for compounds containing a benzyl group and is often observed in their mass spectra.

  • m/z = 58: This peak is highly characteristic of compounds containing a dimethylaminomethyl group, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed through alpha-cleavage.

  • Loss of Water (M-18): A peak at m/z = 161, corresponding to the loss of a water molecule from the molecular ion, is also a possibility for alcohols.

Conclusion

The comprehensive spectroscopic analysis of 3-(Dimethylamino)-3-phenylpropan-1-ol using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together, they allow for an unambiguous characterization of this important synthetic intermediate. This guide provides the foundational data and protocols necessary for scientists to confidently identify and utilize this compound in their research and development endeavors.

References

  • Benchchem. (n.d.). Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide. Retrieved from Benchchem website.[1]

  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from Benchchem website.[2]

  • ChemicalBook. (2023). 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3. Retrieved from ChemicalBook website.[3]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from PubChem website.[4]

Sources

Foundational

The Strategic Role of 3-(Dimethylamino)-3-phenylpropan-1-ol in Organic Synthesis and Pharmaceutical Development

Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, certain chemical intermediates serve as critical inflection points—acting simultaneously as foundational building blocks for one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, certain chemical intermediates serve as critical inflection points—acting simultaneously as foundational building blocks for one drug and stringently monitored impurities in another. 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS: 81402-52-0) is a prime example of this duality.

Characterized by its versatile 1,3-amino alcohol scaffold, this compound is the indispensable chiral precursor for the synthesis of Dapoxetine , a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation[1]. Conversely, due to structural isomerism and cross-reactivity during industrial synthesis, it is also classified as a critical regulatory impurity (Dapoxetine Impurity 12) in the manufacturing pipelines of other SSRIs, most notably Fluoxetine [2][3]. This whitepaper provides an in-depth technical analysis of its synthetic pathways, chiral resolution strategies, and regulatory significance.

Structural Significance & Chemical Identity

The pharmacological utility of 3-(Dimethylamino)-3-phenylpropan-1-ol lies in its highly functionalized 1,3-amino alcohol backbone.

A critical structural distinction must be made between this compound and its isomer, 3-(methylamino)-1-phenylpropan-1-ol (the precursor to Fluoxetine). In the Fluoxetine precursor, the hydroxyl group is located at the benzylic position (C1), while the amine is at C3. In 3-(Dimethylamino)-3-phenylpropan-1-ol, this polarity is reversed: the tertiary amine is situated at the benzylic position (C3), leaving a primary alcohol at C1[4].

This reversed functionalization dictates the downstream synthetic strategy. The primary alcohol is highly accessible for nucleophilic substitution (via activation) without the steric hindrance typically associated with benzylic alcohols, making it an ideal substrate for high-yield O-alkylation.

Quantitative Data & Physicochemical Profile

The following table summarizes the core metrics, physical properties, and industrial targets associated with the compound:

Metric / PropertyValue / Description
CAS Number 81402-52-0[4]
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol [2]
Appearance White solid[1]
Boiling Point 124-126 °C (at 4 Torr)[2]
Target API Dapoxetine (Serotonin Transport Inhibitor)[1]
Regulatory Classification Dapoxetine Impurity 12 / Fluoxetine Related Compound[2][3]
Optical Resolution Target >40% yield; >95% enantiomeric excess (ee) at 1st crop[5]

Retrosynthetic Strategy & Industrial Synthesis

The most scalable industrial route to 3-(Dimethylamino)-3-phenylpropan-1-ol relies on a Michael addition followed by a selective reduction.

Pathway A Ethyl Cinnamate + Dimethylamine B Ethyl 3-(dimethylamino) -3-phenylpropanoate A->B Michael Addition C 3-(Dimethylamino)-3- phenylpropan-1-ol (CAS: 81402-52-0) B->C Reduction (LiAlH4) D (S)-Enantiomer Resolution C->D Chiral Resolution (+)-DPTTA F Fluoxetine Impurity Monitoring C->F Regulatory QC E Dapoxetine (API) D->E 1-Naphthol (O-Alkylation)

Retrosynthetic divergence of 3-(Dimethylamino)-3-phenylpropan-1-ol in API development.

Causality in Experimental Design
  • Why Michael Addition? Reacting ethyl cinnamate with dimethylamine forms the C-N bond efficiently. The conjugated ester acts as an excellent Michael acceptor, allowing for a solvent-free or ethanol-based reaction that requires minimal purification.

  • Why Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is selected over milder reducing agents (like NaBH₄) because it possesses the necessary hydride-transfer potential to fully reduce the ester to a primary alcohol. Crucially, it does so without cleaving the newly formed benzylic C-N bond, preserving the tertiary amine intact.

Experimental Methodologies

The following self-validating protocols outline the synthesis, chiral resolution, and downstream application of the compound.

Protocol A: Synthesis of Racemic 3-(Dimethylamino)-3-phenylpropan-1-ol
  • Michael Addition: Dissolve ethyl cinnamate (1.0 eq) in absolute ethanol. Add a 33% solution of dimethylamine in ethanol (1.5 eq). Heat the mixture under reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the UV-active starting material is consumed. Concentrate in vacuo to yield crude ethyl 3-(dimethylamino)-3-phenylpropanoate.

  • Reduction: Suspend LiAlH₄ (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Slowly add the crude ester (dissolved in THF) dropwise to control the exothermic evolution of hydrogen gas. Stir at room temperature for 4 hours.

  • Self-Validating Workup (Fieser Method): To break the stubborn aluminum emulsions, sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). This forces the aluminum salts to precipitate as a granular white solid. Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate to isolate the racemic alcohol.

Protocol B: Chiral Resolution to the (S)-Enantiomer

Dapoxetine requires the (S)-enantiomer. Performing optical resolution at the intermediate alcohol stage is economically superior to resolving the final API, as it prevents the waste of expensive 1-naphthol on the inactive (R)-enantiomer[5].

  • Salt Formation: Dissolve the racemic alcohol in a 1:1 mixture of ethyl acetate and isopropanol. Heat to 60 °C and add (+)-di-p-toluoyl-D-tartaric acid (DPTTA) (0.5 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature over 8 hours. The diastereomeric salt of the (S)-enantiomer will selectively crystallize.

  • Isolation: Filter the crystals. To validate the resolution, a small aliquot should be free-based and analyzed via chiral HPLC. The target is >40% overall yield with >95% ee at the first crop[5]. Free-base the bulk material using 1M NaOH and extract with dichloromethane (DCM).

Protocol C: O-Alkylation to Dapoxetine

While Mitsunobu conditions (DEAD/PPh₃) can directly couple the primary alcohol and 1-naphthol, the generation of stoichiometric hydrazine and phosphine oxide byproducts makes industrial scaling untenable. The two-step mesylation-displacement route is preferred.

Workflow Step1 1. Mesylation (MsCl, Et3N, DCM) Step2 2. Etherification (1-Naphthol, NaH) Step1->Step2 SN2 Displacement Step3 3. Aqueous Workup & Extraction Step2->Step3 Quench Step4 4. Crystallization (HCl Salt) Step3->Step4 Purification

Step-by-step experimental workflow for the O-alkylation of the chiral alcohol to Dapoxetine.

  • Activation (Mesylation): Dissolve the (S)-alcohol and triethylamine (1.5 eq) in DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour. Wash with saturated NaHCO₃ to remove amine hydrochlorides. The primary mesylate forms rapidly and is highly reactive.

  • Nucleophilic Substitution: In a separate flask, treat 1-naphthol (1.1 eq) with Sodium Hydride (NaH) in dimethylformamide (DMF) to form the sodium naphthoxide salt. Add the crude mesylate to this solution and heat to 80 °C for 4 hours. The primary nature of the mesylate ensures a rapid Sₙ2 displacement without steric hindrance.

  • Purification: Quench with water, extract with ethyl acetate, and precipitate the final API as Dapoxetine Hydrochloride using HCl gas in ether.

Regulatory Compliance: The Fluoxetine Impurity Paradigm

Beyond its role as a precursor, 3-(Dimethylamino)-3-phenylpropan-1-ol is heavily monitored in the quality control of other SSRIs. Regulatory authorities (FDA, EMA) provide strict guidelines for acceptable impurity levels in pharmaceutical formulations[3].

During the synthesis of Fluoxetine, the intended intermediate is 3-(methylamino)-1-phenylpropan-1-ol. However, variations in reaction conditions, over-methylation (leading to a dimethylamino group), or isomeric rearrangements can result in the formation of 3-(Dimethylamino)-3-phenylpropan-1-ol. Because it is structurally similar, it can co-crystallize or carry over into the final API formulation.

Advanced analytical methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/LC-MS), are deployed to quantify this specific related substance. Monitoring and purging this impurity is a non-negotiable requirement to ensure the therapeutic effectiveness and safety profile of commercial Fluoxetine batches[3].

References

  • Pharmaffiliates. "CAS No : 81402-52-0 | Product Name : 3-(Dimethylamino)-3-phenylpropan-1-ol".
  • Guidechem.
  • HanHong Group. "3-二甲氨基-3-苯基丙醇-1-还原反应". HanHong Group.
  • Veeprho.
  • Daejeon Technopark.

Sources

Exploratory

3-(Dimethylamino)-3-phenylpropan-1-ol as a precursor for pharmaceuticals

An In-depth Technical Guide to 3-(Dimethylamino)-3-phenylpropan-1-ol as a Precursor for Pharmaceuticals For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(Dimethylamino)-3-phenylpropan-1-ol as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-(Dimethylamino)-3-phenylpropan-1-ol, a pivotal intermediate in the synthesis of a range of pharmaceuticals. The document elucidates the primary synthetic pathways to this precursor, with a detailed focus on the Mannich reaction and subsequent reduction methodologies. It further details its application in the synthesis of prominent central nervous system (CNS) active agents, including Fluoxetine and Atomoxetine. This guide is designed to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural knowledge, mechanistic insights, and comparative data to inform synthetic strategies and process optimization.

Introduction: The Strategic Importance of 3-(Dimethylamino)-3-phenylpropan-1-ol

3-(Dimethylamino)-3-phenylpropan-1-ol, with the chemical formula C11H17NO, is a versatile building block in medicinal chemistry.[1] Its molecular architecture, featuring a phenylpropanolamine scaffold with both a hydroxyl group and a tertiary amine, offers multiple sites for chemical modification, rendering it a valuable precursor for a diverse array of molecular structures.[2] While not an active pharmaceutical ingredient (API) itself, its role as a key intermediate is well-established, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This guide will delve into the synthesis of this crucial precursor and its subsequent conversion into high-value pharmaceuticals.

Core Synthesis Pathway: From Commodity Chemicals to a High-Value Intermediate

The most prevalent and industrially scalable route to 3-(Dimethylamino)-3-phenylpropan-1-ol is a robust two-step process.[3] This pathway commences with a Mannich reaction to construct the carbon skeleton, followed by a reduction of the resulting ketone to the desired alcohol.[4]

Step 1: The Mannich Reaction - Assembling the Backbone

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom.[5] In this context, it is a three-component condensation involving acetophenone, formaldehyde (or its polymeric form, paraformaldehyde), and dimethylamine hydrochloride.[3][6][7]

The reaction proceeds through the initial formation of an electrophilic iminium ion from dimethylamine and formaldehyde.[8] The enol form of acetophenone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[5][7]

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Dimethylamine Dimethylamine Iminium_Ion Iminium Ion (Electrophile) Dimethylamine->Iminium_Ion + HCHO, -H2O Formaldehyde Formaldehyde Acetophenone Acetophenone (Enol form) Mannich_Base 3-(Dimethylamino)-1-phenylpropan-1-one Acetophenone->Mannich_Base + Iminium Ion

Caption: Mechanism of the Mannich reaction for the synthesis of the ketone intermediate.

The following protocol is a representative procedure for the synthesis of the ketone intermediate.[3]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

  • Solvent and Catalyst Addition: Add 95% ethanol, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux. The initial two-layered mixture will become homogeneous as the reaction progresses.

  • Isolation: After the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC), the hot solution is filtered if necessary. The product is then precipitated by the addition of acetone.

  • Purification: The crystalline product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride, is collected by vacuum filtration.[4]

Step 2: Reduction - Conversion to the Target Alcohol

The carbonyl group of the intermediate ketone is reduced to a hydroxyl group to yield 3-(dimethylamino)-3-phenylpropan-1-ol.[3] This can be achieved through several methods, with chemical reduction and catalytic hydrogenation being the most common.[4]

G Ketone 3-(Dimethylamino)-1-phenylpropan-1-one Alcohol 3-(Dimethylamino)-3-phenylpropan-1-ol Ketone->Alcohol Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Alcohol Reduction

Caption: Reduction of the ketone intermediate to the alcohol.

This method offers a convenient and high-yielding route to the desired alcohol.[2][4]

  • Dissolution: Dissolve 3-(dimethylamino)-1-phenylpropan-1-one in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

  • Quenching: After the reaction is complete, carefully quench the excess sodium borohydride with water.

  • Work-up and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.[4]

For larger-scale industrial production, catalytic hydrogenation is often the preferred method.[4]

  • Reactor Setup: In a high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalyst, such as Palladium on Carbon (Pd/C).

  • Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by hydrogen uptake.

  • Work-up: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The filtrate is concentrated to yield the product.[4]

Application as a Precursor in Pharmaceutical Synthesis

The strategic value of 3-(dimethylamino)-3-phenylpropan-1-ol lies in its role as a precursor to several important pharmaceuticals. This section will focus on its application in the synthesis of Fluoxetine and Atomoxetine.

Synthesis of Fluoxetine

Fluoxetine, marketed under the trade name Prozac, is a widely prescribed antidepressant.[9] The synthesis of fluoxetine from 3-(dimethylamino)-3-phenylpropan-1-ol involves a critical N-demethylation step followed by an etherification reaction.[9][10][11]

G cluster_0 Precursor Modification cluster_1 Etherification Precursor 3-(Dimethylamino)-3-phenylpropan-1-ol Intermediate 3-(Methylamino)-1-phenylpropan-1-ol Precursor->Intermediate N-Demethylation Fluoxetine Fluoxetine Intermediate->Fluoxetine Etherification Reagent 4-Chlorobenzotrifluoride

Caption: Synthetic pathway from the precursor to Fluoxetine.

A common method for the N-demethylation of tertiary amines is the von Braun reaction, which utilizes cyanogen bromide. However, alternative methods using chloroformates are also prevalent in industrial settings.[9]

Experimental Protocol using Ethyl Chloroformate: [9]

  • Reaction Setup: A solution of 3-(dimethylamino)-1-phenylpropan-1-ol in a suitable solvent like toluene is heated to reflux.

  • Reagent Addition: Ethyl chloroformate is added gradually.

  • Reaction and Isolation: The mixture is refluxed until the reaction is complete. Upon cooling, the carbamate intermediate precipitates and is collected by filtration.

  • Hydrolysis: The isolated carbamate is then hydrolyzed under basic conditions to yield 3-methylamino-1-phenyl-1-propanol.[9]

The final step in the synthesis of fluoxetine is the formation of an ether linkage.[12]

Experimental Protocol: [9]

  • Alkoxide Formation: The hydroxyl group of 3-methylamino-1-phenyl-1-propanol is deprotonated using a strong base, such as sodium hydride, in an aprotic solvent like N,N-dimethylacetamide.

  • Nucleophilic Aromatic Substitution: The resulting alkoxide then reacts with 4-chlorobenzotrifluoride in a nucleophilic aromatic substitution reaction to yield fluoxetine.

  • Salt Formation: The fluoxetine free base can be converted to its hydrochloride salt by treatment with gaseous HCl in a suitable solvent.[9]

Synthesis of Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[13] The synthesis of atomoxetine also utilizes a derivative of the core precursor, (R)-3-methylamino-1-phenyl-1-propanol, which is obtained through enantioselective methods.[13][14]

Experimental Protocol for Etherification: [13][14]

  • Reaction Mixture: (R)-3-Methylamino-1-phenyl-1-propanol, 2-fluorotoluene, and a base such as potassium tert-butoxide are dissolved in a solvent like DMSO.

  • Heating: The reaction mixture is heated to drive the etherification reaction.

  • Work-up: After cooling, the product is extracted with an organic solvent. The organic layer is then washed and extracted with an acidic aqueous solution to separate the atomoxetine from unreacted starting materials.

  • Isolation: The acidic aqueous layer is basified, and the atomoxetine free base is extracted with an organic solvent. The solvent is then removed to yield the final product.[13][14]

Physicochemical Characterization and Analytical Methods

Thorough characterization of 3-(dimethylamino)-3-phenylpropan-1-ol is crucial to ensure its purity and suitability as a pharmaceutical intermediate. A variety of analytical techniques are employed for this purpose.[15][16]

PropertyAnalytical TechniquePurpose
Identity NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared Spectroscopy (IR)Confirms the molecular structure and functional groups.
Purity High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Quantifies the purity and detects impurities.
Melting Point Melting Point ApparatusA sharp melting range indicates high purity.[15]
Water Content Karl Fischer TitrationDetermines the amount of water present.

Workflow for Physicochemical Characterization: [15]

G Sample 3-(Dimethylamino)-3-phenylpropan-1-ol Sample Identity Structural Confirmation (NMR, MS, IR) Sample->Identity Purity Purity Assessment (HPLC, GC) Sample->Purity Physical Physical Properties (Melting Point, Water Content) Sample->Physical Report Certificate of Analysis Identity->Report Purity->Report Physical->Report

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to 3-(Dimethylamino)-1-phenylpropan-1-ol

Abstract This document provides a comprehensive guide for the chemical reduction of the aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, to its corresponding secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of the aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, to its corresponding secondary alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, where the resulting phenylpropanolamine scaffold is a key structural motif.[1] We will explore the prevailing reduction methodologies, focusing on the highly selective and efficient sodium borohydride (NaBH₄) method, and provide a detailed, field-tested protocol. Additionally, this guide includes protocols for reaction monitoring, product purification, characterization, and a troubleshooting matrix to address common experimental challenges.

Introduction and Strategic Overview

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The target molecule, 3-(dimethylamino)-1-phenylpropan-1-ol, is a valuable precursor, notably in the synthesis of compounds like Fluoxetine.[2] The starting ketone is typically synthesized via a Mannich reaction involving benzaldehyde, paraformaldehyde, and dimethylamine hydrochloride.[1]

The selection of an appropriate reducing agent is paramount to achieving high yield and purity while minimizing side reactions. The presence of the tertiary amine in the substrate requires a reagent that selectively reduces the ketone without affecting other functional groups.

Key Reduction Strategies:

  • Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) are exceptionally well-suited for this purpose. NaBH₄ is a mild and selective reducing agent that efficiently converts aldehydes and ketones to their corresponding alcohols under gentle conditions.[3][4] Its operational simplicity, cost-effectiveness, and high chemoselectivity make it the preferred method for this application on a laboratory scale.[1]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[5][6] While highly effective and scalable, it often requires specialized high-pressure equipment and careful optimization of reaction conditions (temperature, pressure) to ensure complete conversion and prevent side reactions.[6][7][8]

This guide will focus primarily on the sodium borohydride protocol due to its accessibility and robustness for research and development applications.

Comparative Analysis of Reduction Methodologies

The choice between sodium borohydride and catalytic hydrogenation depends on the scale, available equipment, and specific process requirements.

Parameter Sodium Borohydride (NaBH₄) Reduction Catalytic Hydrogenation (e.g., Raney Ni)
Reagent Sodium BorohydrideHydrogen Gas (H₂)
Catalyst None requiredRaney Nickel, Pd/C, etc.[5][6]
Conditions Atmospheric pressure, low temperature (0 °C to RT)[1]Elevated pressure (0.3–1.5 MPa), elevated temperature (25–80 °C)[6]
Equipment Standard laboratory glasswareHigh-pressure reactor (autoclave)
Selectivity Excellent for ketones/aldehydes; does not reduce esters, amides, or carboxylic acids.[3][4]Can reduce other functional groups depending on catalyst and conditions.
Safety Flammable solid, reacts with water to produce H₂. Requires careful quenching.Flammable gas under high pressure. Catalyst can be pyrophoric. Requires specialized safety protocols.
Ideal Scale Laboratory to pilot scalePilot to industrial scale

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

This protocol describes a reliable lab-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol using NaBH₄.

3.1. Materials and Equipment

  • 3-(Dimethylamino)-1-phenylpropan-1-one

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (e.g., 5.0 g, 28.2 mmol) in methanol (50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cold, stirred solution, add sodium borohydride (e.g., 1.28 g, 33.8 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperature, which could lead to side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the bath and stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes until the starting ketone is fully consumed (typically 2-4 hours).[1][9]

    • TLC System: Ethyl Acetate/Hexane (e.g., 1:1) with 1% triethylamine.

    • Visualization: UV light (254 nm). The ketone is more nonpolar and will have a higher Rf value than the more polar alcohol product.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add deionized water (20 mL) dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up and Extraction:

    • Add dichloromethane (50 mL) to the remaining aqueous residue.

    • Carefully adjust the pH of the aqueous layer to >9 with saturated sodium bicarbonate solution to ensure the product is in its free base form for extraction.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.[1][10]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-(dimethylamino)-1-phenylpropan-1-ol, typically as a viscous, pale yellow oil.[2]

Workflow Diagram: NaBH₄ Reduction

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation dissolve 1. Dissolve Ketone in Methanol cool 2. Cool to 0-5 °C in Ice Bath dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 monitor 4. Monitor Reaction by TLC add_nabh4->monitor quench 5. Quench with H₂O monitor->quench Reaction Complete evaporate 6. Remove Methanol quench->evaporate extract 7. Extract with DCM evaporate->extract dry 8. Dry & Concentrate extract->dry product Crude Product (Oil) dry->product

Caption: Experimental workflow for the NaBH₄ reduction.

Purification and Characterization

The crude product is often an oil and may contain unreacted starting material.[2] For many applications, conversion to a solid hydrochloride salt is the most effective purification strategy.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Salt Formation: Dissolve the crude oily product in diethyl ether (approx. 10 mL per gram of oil).

  • Precipitation: While stirring, add ethereal HCl (1 M solution) dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Crystallization: Cool the mixture to 0 °C and allow it to stand for at least 12 hours to maximize crystal formation.[2] Adding a small amount of ethanol can sometimes aid crystallization if it is sluggish.[2]

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.

Purification Decision Workflow

G start Crude Product (Oil) check_purity Analyze Purity (TLC/NMR) Is starting ketone present? start->check_purity chromatography Purify by Column Chromatography check_purity->chromatography Yes (significant) salt_formation Convert to HCl Salt check_purity->salt_formation No (or minor) chromatography->salt_formation recrystallize Recrystallize Salt salt_formation->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Decision tree for product purification.

Analytical Characterization

Confirm the structure and purity of the final product using standard analytical techniques.

Technique Starting Ketone (C₁₁H₁₅NO) Product Alcohol (C₁₁H₁₇NO)
¹H NMR Aromatic protons (~7.4-8.0 ppm), two methylene triplets (~2.8 and 3.2 ppm), dimethyl singlet (~2.3 ppm).Aromatic protons (~7.2-7.4 ppm), methine proton (CH-OH) as a multiplet (~4.9 ppm), methylene multiplets, dimethyl singlet, broad OH singlet.
¹³C NMR Carbonyl carbon (~199 ppm), aromatic carbons, two methylene carbons, dimethyl carbon.Carbinol carbon (CH-OH) (~72 ppm), aromatic carbons, methylene carbons, dimethyl carbon. No signal at ~199 ppm.
IR (cm⁻¹) Strong C=O stretch (~1680 cm⁻¹).Disappearance of C=O stretch. Appearance of a broad O-H stretch (~3400-3200 cm⁻¹).
Purity (HPLC/GC) Single peak with a characteristic retention time.Single major peak with a different retention time. Purity >98% is typically achievable.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Ketone detected post-reaction)[2]1. Insufficient NaBH₄.2. Reagent deactivated by moisture.3. Insufficient reaction time.1. Ensure at least 1.2 equivalents of NaBH₄ are used.2. Use fresh, high-quality NaBH₄ and anhydrous solvent.3. Extend the reaction time and continue monitoring by TLC.
Product is a Persistent Oil [2]1. The free base form has a low melting point.2. Residual solvent present.3. Impurities disrupting crystallization.1. This is normal. Proceed with conversion to the HCl salt for a crystalline solid.[2]2. Ensure complete solvent removal under high vacuum.3. Purify via salt formation or column chromatography.
Low Yield After Recrystallization 1. Too much solvent was used.2. Product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[2]2. Cool the mother liquor further (0 °C or below) to recover a second crop of crystals.[2]3. Pre-heat the filtration funnel and flask.

Conclusion

The reduction of 3-(dimethylamino)-1-phenylpropan-1-one using sodium borohydride is a robust, efficient, and highly selective method for producing the corresponding alcohol. By following the detailed protocols for reaction, work-up, and purification outlined in this guide, researchers can consistently obtain high-purity material suitable for further synthetic applications. Careful monitoring and adherence to the troubleshooting guidelines will ensure successful and reproducible outcomes.

References

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. CN100432043C.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents. EP0022310A2.
  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Davis. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Using sodium borohydride for the reduction of β-amino ketones

Application Note: Diastereoselective Synthesis of 1,3-Amino Alcohols via Sodium Borohydride Reduction of β-Amino Ketones Executive Summary & Scientific Rationale 1,3-Amino alcohols are privileged pharmacophores ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Diastereoselective Synthesis of 1,3-Amino Alcohols via Sodium Borohydride Reduction of β-Amino Ketones

Executive Summary & Scientific Rationale

1,3-Amino alcohols are privileged pharmacophores ubiquitous in active pharmaceutical ingredients (APIs), including HIV protease inhibitors (e.g., Ritonavir) and various antidepressants[1]. The reduction of β-amino ketones using sodium borohydride (NaBH₄) is a highly reliable, scalable, and atom-economical method to access these critical structural motifs[2].

As a Senior Application Scientist, I emphasize that successful reduction in drug development is not merely about adding a hydride source; it is an exercise in transition-state manipulation. NaBH₄ is inherently a mild reducing agent, but its chemoselectivity and diastereoselectivity are highly dependent on the solvent matrix and the protonation state of the substrate[3].

Causality in Stereocontrol: When the reduction is performed in protic, non-acidic solvents (like methanol), the reaction typically proceeds via an acyclic Felkin-Anh transition state. This often yields a mixture of syn and anti diastereomers, or slightly favors the anti product due to the minimization of steric clashes.

However, when the reaction is conducted in glacial acetic acid, two critical causal events occur that flip the selectivity:

  • Reagent Modification: NaBH₄ reacts with acetic acid to form sodium triacetoxyborohydride [NaBH(OAc)₃] in situ, a milder and bulkier reducing agent[4].

  • Substrate Pre-organization: The acidic medium protonates the β-amino group. The protonated amine forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule into a rigid, chair-like six-membered cyclic transition state. Hydride delivery then occurs exclusively from the less hindered face, overwhelmingly favoring the syn-1,3-amino alcohol[4].

Quantitative Data: Condition Optimization

Understanding the thermodynamic and kinetic parameters is crucial for researchers aiming for high diastereomeric excess (d.e.). The table below summarizes how solvent selection directly dictates the stereochemical outcome.

Table 1: Influence of Solvent and Additives on Diastereoselectivity in NaBH₄ Reductions

Solvent / SystemActive Hydride SpeciesDominant Transition StateMajor ProductTypical d.r. (syn:anti)
Methanol (MeOH) NaBH₄ / NaBH₃(OMe)⁻Acyclic (Felkin-Anh)Anti (Substrate dependent)1:2 to 1:4
Glacial Acetic Acid NaBH(OAc)₃ (in situ)Cyclic Chair-like (H-bonded)Syn85:15 to 98:2
THF / TiCl₄ Ti-coordinated HydrideChelation-controlledSyn> 95:5

Experimental Protocols (Self-Validating Workflows)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the reaction trajectory is continuously monitored and verified.

Protocol: Synthesis of Syn-1,3-Amino Alcohols (Acid-Directed Reduction) Objective: Maximize syn-diastereoselectivity via hydrogen-bond directed hydride transfer.

Step-by-Step Methodology:

  • Preparation & Baseline: Dissolve the β-amino ketone (1.0 equiv, e.g., 10 mmol) in anhydrous glacial acetic acid (0.2 M concentration) under an inert nitrogen atmosphere.

    • Validation Check: Ensure complete dissolution. The solution must be homogeneous. Extract a 10 µL baseline sample for HPLC/LC-MS analysis to establish the starting material retention time.

  • Temperature Control: Cool the reaction vessel to 10 °C to 15 °C using a water/ice bath.

    • Causality: Lower temperatures stabilize the hydrogen-bonded cyclic transition state, maximizing stereoinduction while controlling the exothermic reaction between NaBH₄ and AcOH.

  • Reagent Addition: Add NaBH₄ (3.0 equiv) portionwise over 30 minutes.

    • Validation Check: Observe controlled effervescence (H₂ gas evolution). Rapid gas evolution indicates the addition is too fast, risking thermal runaway, loss of active hydride, and degradation of diastereoselectivity.

  • Reaction Maturation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS until the ketone starting material peak is <1% AUC. Do not proceed to workup until this threshold is met.

  • Quenching & pH Adjustment: Carefully pour the reaction mixture into an equal volume of crushed ice. Slowly neutralize with 5N NaOH until the aqueous layer reaches pH 9–10.

    • Causality: Basic pH is mandatory to deprotonate the resulting 1,3-amino alcohol salt, ensuring the free base partitions entirely into the organic phase during extraction.

  • Extraction & Verification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Perform ¹H-NMR on the crude mixture. The syn vs anti ratio can be definitively determined by integrating the carbinol methine protons, which exhibit distinct chemical shifts due to differential hydrogen bonding in the NMR solvent.

Workflow & Pathway Visualizations

Workflow Start β-Amino Ketone (Substrate) Solvent Dissolve in Glacial AcOH (Promotes H-Bonding) Start->Solvent Reagent Portionwise NaBH4 at 10°C (Forms NaBH(OAc)3 in situ) Solvent->Reagent Reaction Stir at 25°C (Self-Validation: TLC/HPLC <1% SM) Reagent->Reaction Workup Quench & pH > 9 (Ensures Free-Base Extraction) Reaction->Workup Product Syn-1,3-Amino Alcohol (High d.e. Product) Workup->Product

Caption: Self-validating experimental workflow for the diastereoselective reduction of β-amino ketones.

Mechanism Ketone Protonated β-Amino Ketone (in AcOH) TS_Chair Chair-like Transition State (Rigid H-bonded ring) Ketone->TS_Chair Favored Pathway TS_Boat Acyclic / Boat-like TS (Steric Repulsion) Ketone->TS_Boat Disfavored Pathway Syn Syn-1,3-Amino Alcohol (Major Product, >85%) TS_Chair->Syn Hydride Attack Anti Anti-1,3-Amino Alcohol (Minor Product) TS_Boat->Anti Hydride Attack

Caption: Mechanistic divergence showing causality of transition state geometry on diastereoselectivity.

References

  • Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Studies on the reduction of beta-enamino ketones Source: Journal of the Brazilian Chemical Society (via ResearchGate) URL:[Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction Source: PubMed (National Institutes of Health) URL:[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Mass spectrometry fragmentation pattern of 3-(Dimethylamino)-3-phenylpropan-1-ol

An Application Guide to the Mass Spectrometry Fragmentation of 3-(Dimethylamino)-3-phenylpropan-1-ol Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Mass Spectrometry Fragmentation of 3-(Dimethylamino)-3-phenylpropan-1-ol

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS No. 36296-95-4), a key amino alcohol intermediate in pharmaceutical synthesis.[] Given the scarcity of publicly available spectral data for this specific isomer, this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of analogous structures, such as phenylpropanolamines, to construct a reliable predictive model.[2] We present the primary ionization behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), delineate the major fragmentation pathways including the dominant alpha-cleavage, and provide detailed, actionable protocols for experimental analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule and its related impurities via mass spectrometry.

Introduction and Molecular Overview

3-(Dimethylamino)-3-phenylpropan-1-ol is a structurally significant molecule featuring a tertiary amine, a hydroxyl group, and a phenyl ring. This combination of functional groups makes it a versatile building block in medicinal chemistry. The accurate characterization of such intermediates is critical for ensuring the purity and identity of final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on a molecule's mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.[3]

Understanding the specific fragmentation pathways is paramount for unambiguous structural elucidation and for differentiating it from its isomers, such as 3-(Dimethylamino)-1-phenylpropan-1-ol. This guide will focus on the fragmentation of the title compound, whose properties are summarized below.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-3-phenylpropan-1-ol
PropertyValueSource
Molecular Formula C₁₁H₁₇NO[][4]
Molecular Weight 179.26 g/mol [][4]
CAS Number 36296-95-4[]
Canonical SMILES CN(C)C(C1=CC=CC=C1)CCO[4]
IUPAC Name 3-(dimethylamino)-3-phenylpropan-1-ol

Ionization Techniques and Expected Behavior

The choice of ionization technique dictates the initial information obtained from the mass spectrum. For 3-(Dimethylamino)-3-phenylpropan-1-ol, both "hard" and "soft" ionization methods are applicable, yielding complementary data.

  • Electron Ionization (EI): As a high-energy ("hard") technique, typically employing 70 eV electrons, EI induces significant fragmentation.[5] The resulting spectrum is a "fingerprint" rich in structural information, showing a molecular ion peak (M⁺•) and numerous fragment ions. The initial ionization event is most likely to occur at the site of lowest ionization energy, which in this molecule is the lone pair of electrons on the nitrogen atom.[5]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for determining the molecular weight of the analyte with minimal fragmentation.[6] The compound will readily protonate at the basic dimethylamino group to form a prominent protonated molecule, [M+H]⁺, at m/z 180. Further structural information can be obtained by subjecting this precursor ion to tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID) to generate fragment ions.[6]

Predicted Mass Spectrometry Fragmentation Pathways

Upon ionization, particularly under EI conditions or during MS/MS analysis of the ESI-generated [M+H]⁺ ion, the molecule will fragment via predictable pathways driven by the formation of stable ions and neutral losses.

Dominant Fragmentation: Alpha-Cleavage

The most favorable fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation.

For 3-(Dimethylamino)-3-phenylpropan-1-ol, the bond between the C3 (bearing the phenyl and amino groups) and C2 is the most probable site of cleavage. This is simultaneously a benzylic cleavage and an alpha-cleavage, leading to the formation of the base peak in the spectrum.

  • Pathway: The radical cation undergoes homolytic cleavage of the C2-C3 bond.

  • Resulting Ion: Formation of the N,N-dimethyl-1-phenylmethaniminium ion.

  • Predicted m/z: 134

  • Neutral Loss: •CH₂CH₂OH (mass = 45)

This fragment at m/z 134 is the most diagnostic peak for the structure of 3-(Dimethylamino)-3-phenylpropan-1-ol, as it retains both the phenyl and the dimethylamino groups.

Diagram 1: Primary Alpha-Cleavage Fragmentation

G Parent Parent Ion [M]+• m/z 179 Fragment134 [C₆H₅CH=N(CH₃)₂]⁺ m/z 134 (Base Peak) Parent->Fragment134 α-Cleavage NeutralLoss45 Loss of •CH₂CH₂OH

Caption: Dominant fragmentation pathway via alpha-cleavage.

Secondary and Minor Fragmentation Pathways

Other fragmentation routes, while less favorable, can also occur and provide confirmatory evidence for the structure.

  • Loss of a Methyl Radical: Cleavage of a methyl group from the nitrogen atom can occur, leading to a fragment at m/z 164 ([M-15]⁺).

  • Phenyl Cation Formation: The presence of the phenyl group typically results in the formation of the phenyl cation (C₆H₅⁺) at m/z 77 or the related tropylium ion (C₇H₇⁺) at m/z 91 .

  • Cleavage within the Propyl Chain: Scission of the C1-C2 bond can lead to the loss of a hydroxylmethyl radical (•CH₂OH, mass 31), resulting in a fragment ion at m/z 148 .

  • Amine-Related Fragments: Smaller fragments characteristic of the dimethylamino group, such as the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 , may be observed, although this would require a rearrangement and is less likely to be a major peak compared to its isomeric counterpart.

Table 2: Summary of Predicted Key Fragments
m/zProposed Structure / FormulaFragmentation PathwayPredicted Abundance
179[C₁₁H₁₇NO]⁺•Molecular Ion (EI)Low to Medium
180[C₁₁H₁₈NO]⁺Protonated Molecule (ESI)High
134 [C₉H₁₂N]⁺ α-Cleavage (loss of •CH₂CH₂OH) High (Base Peak)
164[C₁₀H₁₄NO]⁺Loss of •CH₃ from amineLow
148[C₁₀H₁₄N]⁺Loss of •CH₂OHLow to Medium
91[C₇H₇]⁺Tropylium ionMedium
77[C₆H₅]⁺Phenyl cationMedium
58[C₃H₈N]⁺Dimethyliminium ion (rearrangement)Low to Medium

Experimental Protocols

To validate the predicted fragmentation pattern, the following protocols are recommended. These protocols are designed to be self-validating by providing clear steps for obtaining high-quality, reproducible data.

Diagram 2: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A 1. Dissolve Sample (1 mg/mL) B 2. Infuse/Inject into MS System A->B C 3. Acquire Data (Full Scan & MS/MS) B->C D 4. Process Spectrum C->D E 5. Identify Fragments D->E F 6. Correlate with Predicted Pattern E->F

Caption: Standard workflow for MS analysis and data interpretation.

Protocol for ESI-MS and MS/MS Analysis

This method is ideal for confirming the molecular weight and generating a fragmentation pattern from a selected precursor ion.

  • Sample Preparation:

    • Prepare a stock solution of 3-(Dimethylamino)-3-phenylpropan-1-ol at 1 mg/mL in methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of mobile phase (e.g., acetonitrile:water) with 0.1% formic acid to facilitate protonation.[6]

  • Instrumentation and Parameters (Example: Quadrupole Time-of-Flight MS):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Cone Voltage: 20 – 40 V.

    • Desolvation Gas (N₂): Flow rate of 600 – 800 L/hr at a temperature of 350 – 450 °C.

    • Acquisition Mode (Full Scan): Scan over a mass range of m/z 50-400 to observe the [M+H]⁺ ion at m/z 180.

    • Acquisition Mode (MS/MS):

      • Select the [M+H]⁺ ion (m/z 180) as the precursor for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV) using argon as the collision gas to generate a comprehensive fragment ion spectrum.[6]

  • Data Processing:

    • Process the acquired spectra using the instrument's software.

    • Identify the m/z values of the major fragment ions and compare them against the predicted values in Table 2.

Protocol for GC-EI-MS Analysis

This method provides the classic, highly detailed EI fragmentation pattern, which is excellent for library matching and structural confirmation.

  • Sample Preparation:

    • Prepare a solution of 3-(Dimethylamino)-3-phenylpropan-1-ol at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Parameters (Example: GC with a Quadrupole MS Detector):

    • GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: EI, 70 eV.[8]

    • Acquisition Mode: Scan over a mass range of m/z 40-400.

  • Data Processing:

    • Analyze the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion (m/z 179) and the base peak. Compare the entire fragmentation pattern with the predicted fragments in Table 2.

Conclusion

The mass spectrometric fragmentation of 3-(Dimethylamino)-3-phenylpropan-1-ol is predicted to be dominated by a characteristic alpha-cleavage event, yielding a stable iminium cation at m/z 134 as the base peak. This key fragment, along with other minor but significant ions such as the phenyl cation (m/z 77) and the molecular ion, provides a distinctive fingerprint for the unequivocal identification of this compound. By employing the detailed ESI-MS/MS and GC-EI-MS protocols outlined in this guide, researchers can confidently characterize this important pharmaceutical intermediate and distinguish it from its structural isomers.

References

  • ResearchGate. Mass spectra and proposed fragmentation patterns of ephedrine (A), phenylpropanolamine (B), propylhexedrine (CL phentermine (D), phenethylamine (E), fenfluramine (F), BEA (G), and noffenfluramine (H)+. ResearchGate. Available at: [Link]

  • PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. PubChem. Available at: [Link]

  • PubMed. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. PubMed. Available at: [Link]

  • PubChem. 3-(p-(Dimethylamino)phenyl)propanol | C11H17NO | CID 3020887. PubChem. Available at: [Link]

  • precisionFDA. 3-(METHYLAMINO)-1-PHENYLPROPAN-1-OL HYDROCHLORIDE, (R)-. precisionFDA. Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry (2010). UAB. Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry (2009). UAB. Available at: [Link]

  • ResearchGate. (PDF) Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. JOCPR. Available at: [Link]

  • NIST WebBook. 3-Phenylpropanol. NIST. Available at: [Link]

  • NIST WebBook. 1-Propanol, 3-(dimethylamino)-. NIST. Available at: [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation. Michigan State University. Available at: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270. MassBank. Available at: [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • ResearchGate. Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: Substituent effects | Request PDF. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Dimethylamino)-3-phenylpropan-1-ol by Recrystallization

Welcome to the technical support center for the purification of 3-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Q1: How do I select an appropriate solvent for the recrystallization of 3-(Dimethylamino)-3-phenylpropan-1-ol?

A1: Proper solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit high solubility for 3-(Dimethylamino)-3-phenylpropan-1-ol at elevated temperatures and low solubility at room temperature or below.[2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[3]

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be matched to the solute.[3] 3-(Dimethylamino)-3-phenylpropan-1-ol has both polar (hydroxyl, amino) and nonpolar (phenyl ring) features, suggesting that solvents of intermediate polarity or mixed solvent systems might be effective.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][3]

  • Chemical Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[2]

Based on the structure of 3-(Dimethylamino)-3-phenylpropan-1-ol, several solvents can be considered. The following table provides a starting point for your screening process.

Table 1: Potential Solvents for Recrystallization Screening

SolventTypePredicted Solubility BehaviorRationale
CyclohexaneNonpolarLow at RT, Moderate when hotOften used for recrystallizing the free base of similar compounds.[4][5]
TolueneAromaticModerate to HighCan be effective, sometimes used in a mixed system with a more polar solvent like ethanol.[6][7]
Ethyl AcetateModerately PolarModerately SolubleA versatile solvent that can interact with both polar and nonpolar parts of the molecule.[8]
IsopropanolPolar ProticSolubleMay be too good a solvent at room temperature, but could be part of a mixed-solvent system.
AcetonePolar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor.[8]
WaterPolar ProticVery Low (for free base)The free base has low water solubility (13.3 µg/mL).[8][9] However, it is a good solvent for the hydrochloride salt.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice.[10][11] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[10][11] For 3-(Dimethylamino)-3-phenylpropan-1-ol, the reported melting point is relatively low (47-48°C), which can make it prone to this issue.[8]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly lower the saturation point.[10][11]

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow heat loss. Rapid cooling favors oil formation, while slow cooling allows molecules the time to orient into a crystal lattice.[1][10]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for further crystallization.[10]

  • Change the Solvent System: If the problem persists, the solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

Q3: I am trying to purify the free base, but it consistently appears as an oil. What are my options?

A3: The free base of 3-(Dimethylamino)-3-phenylpropan-1-ol can be challenging to crystallize as it can exist as an oil or a low-melting solid.[12][13] A highly effective and common strategy in this situation is to convert the amine to its hydrochloride (HCl) salt. Amine salts are generally more crystalline and have higher melting points than their corresponding free bases.

Procedure for HCl Salt Formation:

  • Dissolve the crude oily free base in a suitable non-polar solvent, such as diethyl ether or ethyl acetate.[12]

  • Slowly add a solution of HCl in ether (ethereal HCl) dropwise with stirring.[12]

  • The hydrochloride salt will precipitate as a solid.

  • The precipitation can be maximized by cooling the mixture (e.g., 0°C) for several hours.[6][12]

  • The resulting solid can then be collected by filtration and recrystallized, often from a solvent mixture like ethanol/ether or ethanol/toluene.[6][7]

Q4: My product recovery is very low. What are the common causes and solutions?

A4: Low yield is a frequent issue in recrystallization. The primary causes include:

  • Using Too Much Solvent: This is the most common error.[10] If an excessive volume of solvent is used, the solution may not become saturated upon cooling, and a significant amount of the product will remain dissolved.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1] If you've already used too much, carefully evaporate some of the solvent to concentrate the solution and try to crystallize it again.[10]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize in the filter paper along with the impurities.

    • Solution: Keep the funnel and receiving flask hot during filtration. Using a fluted filter paper can also speed up the process.

  • Cooling Too Rapidly: While slow cooling is crucial, if the solution is not cooled to a sufficiently low temperature (e.g., in an ice bath after initial cooling), crystallization will be incomplete.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Visualizing the Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filt Saturated Solution cool Slow Cooling to RT, then Ice Bath hot_filt->cool Clear Filtrate vac_filt Vacuum Filtration cool->vac_filt Crystal Slurry wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Detailed Experimental Protocol: Recrystallization of 3-(Dimethylamino)-3-phenylpropan-1-ol

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale screening experiments. This example uses cyclohexane, which has been cited for recrystallizing the free base.[4][5]

Materials:

  • Crude 3-(Dimethylamino)-3-phenylpropan-1-ol

  • Recrystallization solvent (e.g., Cyclohexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small volume of cyclohexane (e.g., 5-10 mL) and a boiling chip. Gently heat the mixture on a hot plate with swirling. Continue to add small portions of hot cyclohexane until the solid just dissolves.[3] Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration. Place a funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask and pour the hot solution through it quickly.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you should see crystals forming. To maximize yield, place the flask in an ice-water bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point. The final product should be a crystalline solid.

References

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Mettler-Toledo. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Mettler-Toledo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 81402-52-0 | Product Name : 3-(Dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 3-(Dimethylamino)-3-phenylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, basic pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, basic pharmaceutical intermediates. 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0) is a critical compound, widely monitored as a related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Fluoxetine[1] and Dapoxetine[2].

Structurally, this molecule features a primary alcohol, a phenyl ring, and a basic tertiary amine. This combination creates a "perfect storm" for chromatographic failure on standard normal-phase silica if not handled correctly. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.

Part 1: Fundamental Chromatographic Challenges (The "Why")

Q: Why does 3-(Dimethylamino)-3-phenylpropan-1-ol streak across the TLC plate and irreversibly bind to the flash column? A: This is a classic acid-base interaction. Standard silica gel surfaces are heavily populated with Brønsted acidic silanol (-Si-OH) groups. The tertiary amine in our target molecule (pKa ~9.5) is highly basic. When introduced to the column, the amine donates its lone pair to the acidic silanols, causing strong hydrogen bonding and ion-exchange interactions[3]. This results in severe band broadening, tailing, and significant yield loss[3].

Q: How do we engineer the mobile phase to overcome this silanol interaction? A: We must employ a remediation strategy by adding a competing sacrificial base, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to the mobile phase[3]. TEA dynamically coats the silica surface, neutralizing the acidic silanol groups[3]. By neutralizing the stationary phase, the target amine is forced to partition based on polarity rather than acid-base affinity, eluting as a sharp, well-defined band.

Mechanism Silanol Acidic Silanol (-Si-OH) on Silica Surface Interaction Strong Acid-Base Interaction (Causes Tailing/Loss) Silanol->Interaction Binds Target Target Tertiary Amine (pKa ~9.5) Target->Interaction Binds Resolution TEA Neutralizes Silanols; Target Elutes Sharply Interaction->Resolution TEA Added TEA Triethylamine (TEA) Modifier TEA->Silanol Competes

Mechanistic pathway of silanol neutralization by triethylamine to prevent amine tailing.

Part 2: Step-by-Step Experimental Methodologies

A core tenet of chromatography is that a protocol must be a self-validating system . If your Thin Layer Chromatography (TLC) spot tails, your flash column will fail. You must achieve a tight, round spot on TLC before scaling up.

Protocol 1: Self-Validating TLC Screening
  • Solvent Preparation: Prepare a highly polar solvent system. A standard starting point is Dichloromethane (DCM) and Methanol (MeOH) at a 90:10 ratio.

  • Modifier Addition: Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture. Shake well.

  • Chamber Saturation: Place a filter paper in the TLC chamber, add the modified solvent, and allow it to equilibrate for 10 minutes. Causality: Saturation prevents solvent evaporation from the plate face, which would otherwise cause artificial band broadening.

  • Spotting & Elution: Spot the crude mixture and a co-spot of the starting material. Run the plate.

  • Visualization (Critical Step): The phenyl ring's UV absorbance at 254 nm is moderate to weak. Use a 210 nm UV lamp if available. Alternatively, stain the plate with Dragendorff's Reagent (which specifically reacts with tertiary amines to form a bright orange spot) or Iodine vapor.

Protocol 2: Modified Flash Column Chromatography
  • Mobile Phase Prep: Prepare the optimized solvent system (e.g., DCM:MeOH:TEA 89:10:1) in bulk.

  • Column Pre-treatment (The "Make or Break" Step): Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 3 Column Volumes (CV) of the modified solvent. Causality: This ensures all acidic silanol sites are fully saturated and neutralized with TEA before the target molecule is introduced. Skipping this step guarantees yield loss.

  • Sample Loading: Dissolve the crude 3-(Dimethylamino)-3-phenylpropan-1-ol in the minimum volume of the modified mobile phase. Apply evenly to the column head to maintain a narrow sample band.

  • Elution & Collection: Elute using the modified solvent system. Collect appropriately sized fractions (e.g., 10 mL fractions for a 50 g silica column).

  • Fraction Analysis: Spot fractions on a TLC plate and visualize using Dragendorff's stain. Combine pure fractions and evaporate under reduced pressure.

Part 3: Quantitative Data & Solvent Systems

The table below summarizes the expected retention factors ( Rf​ ) and spot morphologies based on different chromatographic conditions. Use this data to benchmark your TLC results before running a column.

Stationary PhaseSolvent System (v/v)Basic ModifierExpected Rf​ Spot Morphology
Silica Gel 60DCM : MeOH (90:10)None0.05 - 0.15Severe tailing / streaking
Silica Gel 60DCM : MeOH (90:10)1% TEA0.30 - 0.40Tight, round spot
Silica Gel 60EtOAc : MeOH (80:20)2% NH₄OH0.35 - 0.45Tight, round spot
Basic AluminaHexane : EtOAc (50:50)None0.40 - 0.50Moderate to tight spot

Part 4: Troubleshooting Guide & FAQs

Q: I recovered less than 50% of my loaded mass from the column. Where did my compound go? A: Your compound is likely permanently bound to the silica. This happens when the column is not adequately pre-treated with the basic modifier. Ensure you flush the column with at least 3 CVs of TEA-containing solvent before loading the sample. If the compound is already stuck, try flushing the column with 10% MeOH in DCM containing 5% TEA to recover the remaining mass.

Q: My compound is co-eluting with the non-polar starting material. How do I improve resolution? A: 3-(Dimethylamino)-3-phenylpropan-1-ol is highly polar. If it is co-eluting with a non-polar precursor, your solvent system is too strong. Drop the Methanol concentration from 10% to 5% or 2%, while maintaining the 1% TEA modifier. This will retain the polar alcohol longer while washing away the non-polar impurities.

Q: I cannot use TEA because it interferes with my downstream biological assays. What are my alternatives? A: If volatile bases cannot be thoroughly removed via high vacuum, abandon standard silica gel. Switch your stationary phase to Basic Alumina or use an Amine-functionalized (NH2) silica column . These stationary phases are inherently basic and do not require mobile phase modifiers to elute tertiary amines cleanly.

PurificationWorkflow Start Crude 3-(Dimethylamino)- 3-phenylpropan-1-ol TLC TLC Screening (e.g., DCM:MeOH 9:1) Start->TLC Check Rf < 0.2 or Severe Tailing? TLC->Check AddTEA Add 1-2% TEA to Mobile Phase Check->AddTEA Yes Standard Standard Flash Chromatography Check->Standard No AddTEA->Standard Alumina Switch to Basic Alumina or C18 Reverse Phase AddTEA->Alumina If tailing persists Elute Elute & Stain (Dragendorff/Iodine) Standard->Elute Alumina->Elute

Decision workflow for selecting the optimal chromatographic purification strategy.

References

  • Title: 3-(Dimethylamino)-3-phenylpropan-1-ol | CAS 81402-52-0 Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explain the causality behind these issues, providing you with the expert insights needed to optimize your reaction outcomes.

The synthesis of 3-(Dimethylamino)-3-phenylpropan-1-ol is a valuable process, yielding a key intermediate for various pharmaceutical agents.[1] The most prevalent and scalable synthetic route involves two primary stages:

  • Mannich Reaction: The condensation of acetophenone, paraformaldehyde, and dimethylamine hydrochloride to produce the intermediate ketone, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.[2]

  • Reduction: The subsequent reduction of the ketone to the target alcohol, 3-(Dimethylamino)-3-phenylpropan-1-ol.[2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: General Troubleshooting & High-Level FAQs

This section addresses the most common initial observations when a synthesis does not proceed as expected.

FAQ 1: My overall yield is significantly lower than reported in the literature. Where should I begin my investigation?

A low overall yield can stem from inefficiencies in either the Mannich reaction or the reduction step. A systematic approach is crucial for diagnosis.

Diagnostic Workflow for Low Yield:

G start Low Overall Yield Observed step1 Step 1: Analyze Mannich Reaction start->step1 step2 Isolate & Characterize Ketone Intermediate (3-(Dimethylamino)-1-phenylpropan-1-one HCl) step1->step2 step3 Yield & Purity Acceptable? step2->step3 step4 Step 2: Analyze Reduction Reaction step3->step4 Yes revisit_mannich Troubleshoot Mannich Reaction (See Section 2) step3->revisit_mannich No step5 Monitor Reaction by TLC/HPLC for Ketone Consumption step4->step5 step6 Reaction Complete? step5->step6 step7 Investigate Workup & Purification Losses (e.g., Emulsions, Recrystallization) step6->step7 Yes revisit_reduction Troubleshoot Reduction Reaction (See Section 3) step6->revisit_reduction No G cluster_main Desired Mannich Reaction cluster_side1 Side Reaction 1: Bis-Alkylation cluster_side2 Side Reaction 2: Aldol Condensation A Acetophenone (Enol Form) P1 3-(Dimethylamino)-1-phenylpropan-1-one (Desired Product) A->P1 Nucleophilic Attack I Eschenmoser's Salt (Iminium Ion) I->P1 P1_enol Product Enol P1->P1_enol Enolization P2 Bis-Mannich Product (Side Product) P1_enol->P2 Attack by 2nd Iminium Ion I2 Eschenmoser's Salt I2->P2 A2 Acetophenone (Enolate) P3 Aldol Adduct (Side Product) A2->P3 Self- Condensation A3 Acetophenone (Carbonyl) A3->P3

Caption: Competing pathways in the formation of the Mannich base.

Q1: I'm observing a higher molecular weight impurity by LC-MS that I suspect is a bis-Mannich product. How does this form and how can I prevent it?

Mechanism: The methyl group of acetophenone has three acidic α-protons. After the first successful Mannich reaction, the resulting ketone product still possesses two acidic protons on the α-carbon. This product can enolize and react with a second molecule of the iminium ion (formed from formaldehyde and dimethylamine), leading to a bis-substituted product. [3][4] Prevention: This side reaction is fundamentally a stoichiometry problem.

  • Solution: Carefully control the molar ratios of your reactants. Avoid using a large excess of formaldehyde and dimethylamine hydrochloride. Using a slight excess of the ketone (acetophenone) can favor the formation of the mono-Mannich product. [3]A 1:1:1 molar ratio is a good starting point.

Q2: My reaction is messy, with multiple byproducts. Could Aldol self-condensation be the culprit?

Mechanism: The enolate of acetophenone, which is the key nucleophile in the Mannich reaction, can also attack the carbonyl group of another acetophenone molecule. [3]This is a classic Aldol condensation, and it directly competes with the desired reaction pathway.

Causality & Prevention: The outcome of this competition is highly dependent on the reaction pH.

ConditionFavored ReactionRationale
Acidic (pH < 7) Mannich Reaction Under acidic conditions, the amine is protonated, and the concentration of the highly electrophilic iminium ion is maximized. The concentration of the ketone enolate (required for Aldol) is low, with the less nucleophilic enol form being favored. [4]The use of dimethylamine hydrochloride inherently provides these acidic conditions. [3]
Basic (pH > 7) Aldol Condensation Basic conditions generate a high concentration of the ketone enolate, which readily attacks other ketone molecules. The formation of the iminium ion is less favored.

Troubleshooting:

  • Confirm Acidic Conditions: Ensure you are using the hydrochloride salt of dimethylamine. If starting with dimethylamine free base, an acid catalyst (like HCl) must be added. [3]* Temperature Control: While the reaction often requires heating to proceed at a reasonable rate (e.g., 90°C), excessive temperatures can sometimes promote side reactions. [2]Monitor the reaction by TLC to avoid unnecessarily long heating times.

Section 3: Issues in the Ketone Reduction (Step 2)

The reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to the target alcohol is the final transformation. Success hinges on achieving complete conversion of the starting material while avoiding over-reduction or elimination.

Q1: My final product is significantly contaminated with the starting ketone. How can I ensure the reduction goes to completion?

This is the most common problem in this synthesis, indicating an incomplete reaction. [5] Troubleshooting Workflow for Ketone Impurity:

G start Ketone Impurity Detected in Final Product step1 Review Reduction Parameters start->step1 check1 Was sufficient reducing agent used (molar eq.)? step1->check1 check2 Was the reaction time long enough? check1->check2 Yes action1 Increase molar equivalents of reducing agent (e.g., NaBH4) check1->action1 No check3 Was the temperature appropriate? check2->check3 Yes action2 Increase reaction time and monitor by TLC/HPLC check2->action2 No action3 Adjust temperature as per validated protocol check3->action3 No purify If impurity persists, purify via chromatography or careful recrystallization of HCl salt check3->purify Yes

Caption: Systematic approach to troubleshooting ketone contamination.

Key Parameters for Optimization:

ParameterSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation (Raney Ni)
Stoichiometry Ensure at least 1.0 molar equivalent of NaBH₄ is used. Often, a slight excess (1.1-1.5 eq) is employed to ensure complete reaction.The catalyst is used in catalytic amounts, but its activity is crucial. Use fresh, active Raney Nickel.
Reaction Time Typically several hours at room temperature. [2]Monitor by TLC until the ketone spot (less polar) is completely replaced by the alcohol spot (more polar).Can range from hours to overnight. Monitor by hydrogen uptake and/or analytical methods like HPLC. [2]
Temperature Often started at 0°C during the portion-wise addition of NaBH₄ to control the exothermic reaction, then allowed to warm to room temperature. [1]Typically run at room temperature to moderately elevated temperatures (e.g., 25-80°C) and elevated pressure (e.g., 0.3-1.5 MPa). [2][6]
Solvent Protic solvents like methanol or ethanol are ideal. [1]Alcohols or water are common solvents. [2][6]
Q2: I suspect I am forming an alkene via dehydroxylation. How can I prevent this?

Mechanism: The benzylic alcohol in the product is susceptible to elimination (dehydration) under acidic conditions, especially with heating. The protonated hydroxyl group becomes a good leaving group (water), which is eliminated to form a resonance-stabilized α,β-unsaturated amine.

Prevention:

  • Control Workup pH: After the reduction is complete, avoid strongly acidic conditions during the workup. The reaction is typically quenched carefully with water, and the pH is then adjusted to be basic (>10) before extraction. [2][7]* Solvent Choice for Hydrogenation: One patent suggests that using water as a solvent during Raney Nickel catalytic hydrogenation can reduce the generation of dehydroxylation side products. [6]* Temperature Management: Avoid excessive heat during the workup and purification stages, particularly if any acidic residue is present.

Section 4: Key Experimental Protocols

For reproducibility, detailed methodologies for the primary synthetic steps are provided below.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

[2]1. In a suitable reaction vessel equipped with a reflux condenser, charge acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a 1:1:1 molar ratio. 2. Add a suitable solvent, such as ethanol, and a catalytic amount of concentrated hydrochloric acid. 3. Heat the reaction mixture to reflux (approx. 90°C) and maintain this temperature for at least 4 hours. 4. Monitor the consumption of acetophenone by TLC or HPLC. 5. Once the reaction is complete, cool the mixture to 10-15°C to induce crystallization of the product. 6. Filter the resulting slurry to collect the crystalline 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride. Wash the solid with a small amount of cold ethanol.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

[1][2]1. Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride from the previous step in methanol. 2. Cool the solution in an ice bath to 0-5°C. 3. Add sodium borohydride (1.1 to 1.5 molar equivalents) portion-wise, ensuring the temperature remains below 10°C. 4. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 3 hours. 5. Monitor the reaction by TLC to confirm the disappearance of the starting ketone. 6. Carefully quench the reaction by the slow, dropwise addition of water. 7. Adjust the pH of the mixture to >10 with a 4M sodium hydroxide solution. 8. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). 9. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

References
  • Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
  • Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
  • A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs. BenchChem.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. Google Patents.
  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. BenchChem.
  • Mannich Reaction. Chemistry Steps.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Mannich reaction. Wikipedia.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(Dimethylamino)-3-phenylpropan-1-ol with its methyl-analog

An in-depth comparative analysis of 3-(Dimethylamino)-3-phenylpropan-1-ol (Compound 1) and its N-desmethyl analog, 3-(Methylamino)-3-phenylpropan-1-ol (Compound 2), requires a rigorous look at their structural chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-(Dimethylamino)-3-phenylpropan-1-ol (Compound 1) and its N-desmethyl analog, 3-(Methylamino)-3-phenylpropan-1-ol (Compound 2), requires a rigorous look at their structural chemistry, synthetic utility, and pharmacological downstream applications.

As a Senior Application Scientist, I often see confusion regarding these chiral amino alcohols. A critical nomenclature note to establish upfront: due to IUPAC priority rules, the numbering of the carbon chain reverses between these precursors and their final Active Pharmaceutical Ingredients (APIs). In the alcohol precursor, the hydroxyl-bearing carbon is C1. However, upon etherification to form drugs like Dapoxetine, the amine becomes the principal functional group, shifting the phenyl-bearing carbon to C1[1],[2].

Here is a comprehensive technical guide comparing their performance, synthetic workflows, and analytical validation.

Physicochemical & Structural Comparison

The structural difference between these two compounds is a single methyl group on the nitrogen atom. However, this transition from a tertiary to a secondary amine fundamentally alters their hydrogen-bonding capacity, nucleophilicity, and downstream utility[3].

Property3-(Dimethylamino)-3-phenylpropan-1-ol (Compound 1)3-(Methylamino)-3-phenylpropan-1-ol (Compound 2)
CAS Number 81402-52-069888-75-1
Molecular Weight 179.26 g/mol 165.23 g/mol
Amine Classification Tertiary AmineSecondary Amine
Hydrogen Bond Donors 1 (Hydroxyl only)2 (Hydroxyl and Amine)
Hydrogen Bond Acceptors 22
Nucleophilicity Low (Sterically hindered)High (Available for further functionalization)
Primary Application Parent precursor to DapoxetinePrecursor to N-desmethyldapoxetine & TRIs

Data Interpretation: Compound 2 exhibits extensive intermolecular hydrogen bonding in its crystal lattice due to the presence of both an OH and an NH donor, which dictates its solid-state behavior and higher relative melting point compared to non-polar analogs[3].

Synthetic Workflows & Experimental Protocols

Synthesizing Compound 2 directly via monomethylation of a primary amine is notoriously prone to over-alkylation. Therefore, the most reliable laboratory-scale method to obtain Compound 2 is the controlled N-demethylation of Compound 1.

Experimental Protocol: Selective N-Demethylation (Compound 1 → Compound 2)

This protocol utilizes 1-chloroethyl chloroformate (ACE-Cl) as a mild, high-yielding alternative to the classic, highly toxic von Braun reaction.

  • Reagent Preparation: Dissolve 3-(Dimethylamino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) safely accommodates the thermal requirements of the reflux step without requiring pressurized vessels.

  • Carbamate Formation: Add 1-chloroethyl chloroformate (1.2 eq) dropwise at 0 °C to control the exothermic addition, then heat to reflux for 2 hours. Causality: The tertiary amine attacks the electrophilic carbonyl of ACE-Cl. The resulting quaternary ammonium intermediate is unstable and spontaneously expels methyl chloride gas to form a 1-chloroethyl carbamate intermediate.

  • Methanolysis: Remove the DCE solvent under reduced pressure. Dissolve the crude residue in anhydrous methanol and reflux for 1 hour. Causality: Methanolysis cleanly and selectively cleaves the labile 1-chloroethyl carbamate, liberating the secondary amine hydrochloride. This avoids harsh acidic or basic deprotections that could trigger the unwanted elimination of the C1 hydroxyl group.

  • Isolation: Concentrate the solution and recrystallize the product from an ethanol/diethyl ether mixture to yield the pure hydrochloride salt of Compound 2.

Self-Validating Analytical System

To ensure the trustworthiness of the synthesis, the conversion must be definitively tracked using orthogonal spectroscopic techniques:

  • 1H NMR (CDCl3): The successful demethylation is confirmed by the disappearance of the 6H singlet at ~2.2 ppm (the -N(CH3)2 group) and the emergence of a 3H singlet at ~2.4 ppm (the -NHCH3 group).

  • LC-MS (ESI+): A distinct mass shift from m/z 180.1 [M+H]+ (Compound 1) to m/z 166.1 [M+H]+ (Compound 2) provides absolute structural validation.

Synthesis A 3-Amino-3-phenylpropan-1-ol (Chiral Pool Precursor) B Reductive Amination (Formaldehyde, NaBH3CN) A->B C 3-(Dimethylamino)-3-phenylpropan-1-ol (Compound 1) B->C D Selective N-Demethylation (ACE-Cl, MeOH) C->D Controlled Cleavage E 3-(Methylamino)-3-phenylpropan-1-ol (Compound 2) D->E

Synthetic workflow comparing the generation of tertiary and secondary amino alcohol precursors.

Pharmacological Relevance & Downstream Applications

The choice between Compound 1 and Compound 2 dictates the pharmacokinetic profile of the resulting Active Pharmaceutical Ingredient (API).

Compound 1 (The Parent Pathway): Subjecting Compound 1 to a Mitsunobu etherification with 1-naphthol yields Dapoxetine , a short-acting Selective Serotonin Reuptake Inhibitor (SSRI)[1],[2]. Dapoxetine is specifically engineered for rapid onset and clearance, making it ideal for on-demand dosing[2].

Compound 2 (The Metabolite Pathway): In vivo, Dapoxetine is rapidly metabolized by hepatic enzymes (primarily CYP2D6 and CYP3A4) into N-desmethyldapoxetine [2],[4]. This active metabolite retains equipotent SSRI activity but exhibits a significantly altered, longer half-life[4]. By utilizing Compound 2 as the starting material, drug development professionals can directly synthesize N-desmethyldapoxetine[5]. Causality: Direct synthesis bypasses the need for complex in vitro microsomal incubations, providing researchers with scalable quantities of the pure metabolite for toxicology screening, receptor binding assays, and the development of novel Triple Reuptake Inhibitors (TRIs).

Pharma C1 3-(Dimethylamino)-3-phenylpropan-1-ol R1 Etherification (1-Naphthol) C1->R1 C2 3-(Methylamino)-3-phenylpropan-1-ol R2 Etherification (1-Naphthol) C2->R2 DAP Dapoxetine (Short-acting SSRI) R1->DAP NDAP N-Desmethyldapoxetine (Active Metabolite) R2->NDAP CYP Hepatic Metabolism (CYP2D6 / CYP3A4) DAP->CYP In vivo CYP->NDAP Demethylation

Pharmacological pathways linking synthetic precursors to Dapoxetine and its active metabolite.

Sources

Comparative

Spectroscopic Comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs: A Technical Guide for API Development

As a Senior Application Scientist in pharmaceutical development, selecting the correct chiral amino alcohol building block is a critical decision that dictates downstream synthetic efficiency and final Active Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, selecting the correct chiral amino alcohol building block is a critical decision that dictates downstream synthetic efficiency and final Active Pharmaceutical Ingredient (API) purity.

This guide provides an in-depth, objective comparison of 3-(Dimethylamino)-1-phenylpropan-1-ol (the tertiary amine) and its primary and secondary analogs: 3-Amino-1-phenylpropan-1-ol and 3-(Methylamino)-1-phenylpropan-1-ol . These compounds are foundational intermediates in the synthesis of neuroactive APIs, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine[1, 2].

By analyzing their spectroscopic profiles and experimental behaviors, this guide establishes a self-validating framework for researchers to identify, differentiate, and utilize these critical intermediates with absolute confidence.

Structural and Reactivity Profiles

The degree of nitrogen methylation in the 1-phenylpropan-1-ol skeleton fundamentally alters both the nucleophilicity of the amine and the steric environment of the molecule.

  • 3-Amino-1-phenylpropan-1-ol (Primary Amine): Highly nucleophilic and sterically unhindered. While highly reactive, it is prone to over-alkylation during downstream synthesis, often requiring tedious protection-deprotection strategies.

  • 3-(Methylamino)-1-phenylpropan-1-ol (Secondary Amine): Offers a balanced reactivity profile. It is the direct, preferred precursor for APIs like atomoxetine and fluoxetine, as the single N-methyl group is already in place for the final drug structure [2, 4].

  • 3-(Dimethylamino)-1-phenylpropan-1-ol (Tertiary Amine): Sterically hindered and lacks N-H protons. It is highly stable against unwanted N-alkylation or acylation, making it an excellent intermediate when the target API requires a dimethylamine moiety (e.g., tapentadol analogs) or when selective O-alkylation is required without amine protection [1].

Spectroscopic Data Comparison

Differentiating these analogs relies heavily on precise spectroscopic characterization. The causality behind the spectral shifts is rooted in the electron-donating nature of the methyl groups and their impact on the local magnetic environment.

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the transition from a primary to a tertiary amine increases electron density around the nitrogen, subtly shielding the adjacent methylene protons (C3). More importantly, the N-methyl protons provide distinct, easily quantifiable singlets. The secondary amine exhibits a single 3H singlet (~2.47 ppm), whereas the tertiary amine shows a 6H singlet (~2.25 ppm) [4].

Infrared (IR) Spectroscopy

IR spectroscopy provides an immediate, qualitative assessment of the amine substitution. The primary amine displays a characteristic double N-H stretch (symmetric and asymmetric). The secondary amine shows a single, often broad N-H stretch, while the tertiary amine lacks an N-H stretch entirely, leaving only the broad O-H stretch of the benzylic alcohol[2].

Quantitative Spectroscopic Summary
Spectroscopic Technique3-Amino-1-phenylpropan-1-ol (Primary)3-(Methylamino)-1-phenylpropan-1-ol (Secondary)3-(Dimethylamino)-1-phenylpropan-1-ol (Tertiary)
¹H NMR (N-CH₃) Absent~2.47 ppm (s, 3H)~2.25 ppm (s, 6H)
¹H NMR (CH-OH) ~4.95 ppm (dd, 1H)~4.96 ppm (dd, 1H)~4.90 ppm (dd, 1H)
¹³C NMR (N-CH₃) Absent~35.9 ppm~45.5 ppm
IR (N-H Stretch) ~3400 cm⁻¹ & ~3300 cm⁻¹ (Doublet)~3300–3500 cm⁻¹ (Singlet, broad)Absent
IR (O-H Stretch) ~3200–3400 cm⁻¹ (Broad)~3300–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)
MS (Molecular Ion) m/z 151 [M]⁺m/z 165 [M]⁺m/z 179 [M]⁺

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating system . The following protocol details the stereoselective reduction of the ketone precursor (a Mannich base) to the target amino alcohol.

Step-by-Step Methodology: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

The choice of Sodium Borohydride (NaBH₄) in methanol at low temperatures is deliberate; it provides mild, chemoselective reduction of the ketone without cleaving the sensitive carbon-nitrogen bond of the Mannich base [3].

  • Preparation: Dissolve 50.0 mmol of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in 75 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress side reactions, such as retro-Mannich elimination, which would yield unwanted vinyl ketones.

  • Reduction: Slowly add 60.0 mmol of NaBH₄ in small portions over 30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • In-Process Control (IPC) - The Self-Validating Step: After 2 hours of stirring, sample the reaction. Perform a rapid IR scan of the crude aliquot. The reaction is deemed complete when the strong carbonyl (C=O) stretch at ~1690 cm⁻¹ completely disappears, replaced by a broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

  • Quenching & Extraction: Quench the reaction by carefully adding 20 mL of 1M NaOH to destroy excess hydride and free-base the amine. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)-1-phenylpropan-1-ol as a pale yellow oil.

  • Validation: Confirm identity and purity using the NMR and MS parameters outlined in the table above.

Workflow Visualization

G A Ketone Precursor (Mannich Base) B Chemoselective Reduction (NaBH4, MeOH, 0-5°C) A->B Step 1-3 C Crude Amino Alcohol (Reaction Mixture) B->C IPC: IR (No C=O) D Aqueous Quench & Solvent Extraction C->D Step 5 E Spectroscopic Validation (NMR, IR, MS) D->E Step 6-7

Workflow for the synthesis and spectroscopic validation of 3-amino-1-phenylpropan-1-ol analogs.

Application in Drug Development: Making the Right Choice

When designing a synthetic route for a novel API, the choice between these three analogs dictates the downstream chemistry:

  • Choose the Primary Amine if your target requires a complex, bulky substituent on the nitrogen that must be built via reductive amination or sequential alkylation.

  • Choose the Secondary Amine for direct, high-yield synthesis of methylamine-containing APIs (like fluoxetine). It bypasses the need to mono-methylate a primary amine—a process notoriously fraught with over-methylation impurities.

  • Choose the Tertiary Amine when your synthetic strategy requires the amine to act as a stable, non-reactive functional group during harsh upstream transformations (e.g., strong basic conditions for O-alkylation of the benzylic hydroxyl group). The dimethyl group acts as an inherent protecting group that can later be mono-demethylated (via von Braun reaction or chloroformate reagents) if a secondary amine is ultimately required.

By grounding your selection in rigorous spectroscopic validation and understanding the mechanistic causality behind their reactivity, you ensure a robust, scalable, and high-purity API manufacturing process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 110665, 3-(Dimethylamino)-1-phenylpropan-1-ol" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7020931, (1R)-3-(methylamino)-1-phenylpropan-1-ol" PubChem, [Link].

  • MDPI. "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies" Molecules, [Link].

Validation

Synthetic Route Comparison for (R)-3-(methylamino)-1-phenylpropan-1-ol

Introduction & Pharmacological Context (R)-3-(methylamino)-1-phenylpropan-1-ol is a highly valuable chiral amino alcohol that serves as a foundational building block in medicinal chemistry [1]. It is primarily recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(R)-3-(methylamino)-1-phenylpropan-1-ol is a highly valuable chiral amino alcohol that serves as a foundational building block in medicinal chemistry [1]. It is primarily recognized as the critical precursor in the synthesis of active pharmaceutical ingredients (APIs) such as the selective norepinephrine reuptake inhibitor Atomoxetine and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine [2].

The stereochemistry at the benzylic position is paramount; the specific (R)-enantiomer dictates the target binding affinity and biological activity of the final drug product [3]. This guide objectively evaluates the primary synthetic routes to obtain this enantiomer, comparing process efficiency, scalability, and experimental robustness.

Quantitative Comparison of Synthetic Strategies

Selecting the optimal synthetic route requires balancing yield, enantiomeric excess (ee), and reagent costs. The table below summarizes the quantitative performance data for the three most prominent synthetic strategies [3].

Synthetic StrategyStarting MaterialKey Reagents / CatalystYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Reduction 3-(methylamino)-1-phenylpropan-1-oneRh-DuanPhos catalyst, H₂90 - 9393 - 99
Chiral Resolution (±)-3-(methylamino)-1-phenylpropan-1-ol(S)-(+)-Mandelic acid~28*93.1
Chiral Precursor Synthesis 2-Methyl-5-phenylisoxazolidine5% Pd/C, H₂HighVaries by precursor

*Note: The yield for chiral resolution is relative to the racemic starting material, where the maximum theoretical yield of a single enantiomer is 50%.

RouteSelection Start Target: (R)-3-(methylamino)- 1-phenylpropan-1-ol Scale Production Scale & Resource Availability? Start->Scale Large Large-Scale / Industrial Scale->Large High throughput needed Small Lab-Scale / Quick Access Scale->Small Readily available racemate AsymRed Asymmetric Reduction (Rh-DuanPhos, H2) Yield: 90-93% ee: 93-99% Large->AsymRed High efficiency Resolution Chiral Resolution ((S)-(+)-Mandelic Acid) Yield: ~28% ee: 93.1% Small->Resolution Cost-effective reagents

Decision workflow for selecting the optimal synthetic route based on scale.

Route A: Asymmetric Reduction of a Prochiral Ketone (Industrial Standard)

Mechanistic Causality

The most efficient route for large-scale production is the direct asymmetric hydrogenation of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one [2]. The selection of the [Rh(COD)(DuanPhos)]BF₄ catalyst is highly deliberate. DuanPhos provides an exceptionally rigid and electron-rich chiral pocket. This steric environment prevents the basic secondary amine of the substrate from poisoning the catalyst, while simultaneously enforcing strict facial selectivity during hydride transfer. The result is a highly efficient conversion with excellent enantiomeric excess (93-99%) [3].

AsymmetricHydrogenation Ketone 3-(methylamino)-1- phenylpropan-1-one Product (R)-3-(methylamino)-1- phenylpropan-1-ol Ketone->Product Asymmetric Hydrogenation Catalyst [Rh(COD)(DuanPhos)]BF4 + H2 (5-50 atm) Catalyst->Product Chiral Induction (Facial Selectivity)

Mechanistic pathway of Rh-catalyzed asymmetric hydrogenation of the prochiral ketone.

Experimental Protocol
  • Preparation: In a high-pressure reactor, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride and a catalytic amount of [Rh(COD)(DuanPhos)]BF₄ in anhydrous methanol [3]. Methanol acts as a protic solvent that facilitates the catalytic cycle.

  • Pressurization: Purge the reactor with inert gas, then pressurize with hydrogen gas to 5–50 atm [3].

  • Reaction: Stir the mixture at temperatures ranging from room temperature to 50 °C until hydrogen uptake ceases (indicating completion) [3].

  • Work-up: Vent the reactor safely. Remove the solvent under reduced pressure. Purify the resulting residue via column chromatography or direct crystallization [3].

  • Self-Validation System: Analyze the crude product via chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm that the enantiomeric excess exceeds 93% before proceeding to downstream API synthesis.

Route B: Classical Chiral Resolution of a Racemic Mixture

Mechanistic Causality

When access to high-pressure hydrogenation equipment or specialized rhodium catalysts is limited, classical chiral resolution remains a highly reliable alternative. This method relies on reacting the racemic amino alcohol with a chiral resolving agent, (S)-(+)-Mandelic acid, to form a pair of diastereomeric salts [3]. The specific solvent matrix (dimethyl ketone and methyl tert-butyl ether) is chosen because the (R)-amino alcohol mandelate salt exhibits a steep solubility curve in this mixture. Upon slow cooling, thermodynamic control drives the selective crystallization of the desired diastereomer, leaving the (S)-enantiomer salt in solution.

Experimental Protocol
  • Preparation: Prepare a solution of racemic 3-(methylamino)-1-phenylpropan-1-ol (25.0 g, 0.152 mol) in 200 mL of dimethyl ketone (DMK) and 200 mL of methyl tert-butyl ether (MTBE) [3].

  • Salt Formation: Add S-(+)-mandelic acid (11.5 g, 0.076 mol) in one portion. Heat the resulting solution to 50 °C to ensure complete dissolution, preventing the kinetic trapping of the incorrect diastereomer [3].

  • Crystallization: Seed the mixture with authentic crystals of the S-(+)-mandelic acid salt of N-methyl-3R-hydroxy-3-phenylpropylamine. Stir for 1 hour at 50 °C, then cool to ambient temperature over one hour, followed by stirring for an additional 16 hours to maximize recovery [3].

  • Isolation: Filter the precipitated salt and wash with cold MTBE.

  • Self-Validation System: Determine the optical rotation of the isolated salt using a polarimeter. A specific rotation matching the reference standard confirms successful resolution before the subsequent basification step to free the amine.

Route C: Reductive Amination (Synthesis of Racemic Precursor)

Mechanistic Causality

To supply the racemic starting material required for Route B, a widely documented industrial method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one[1]. Sodium borohydride (NaBH₄) in glacial acetic acid is utilized for this transformation. Acetic acid serves a dual purpose: it acts as a solvent and a proton source to activate the enaminone intermediate for nucleophilic attack by the borohydride, while simultaneously buffering the highly exothermic reduction to prevent over-reduction or decomposition [4].

Experimental Protocol
  • Dissolution: Dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid (15 mL) [1][4].

  • Cooling: Cool the solution to a temperature between 5 to 10 °C using an ice bath to control the reaction kinetics [1].

  • Reduction: Slowly add approximately 21.0 mmol (800 mg) of sodium borohydride (NaBH₄) in portions over 30 minutes, strictly maintaining the internal temperature between 5-10 °C [1][4].

  • Stirring: Stir the reaction mixture for 30 minutes at the cooled temperature, followed by an additional 3 hours at room temperature to ensure the reaction goes to completion [1][4].

  • Work-up: Quench by carefully adding 4 M aqueous sodium hydroxide (60 mL) dropwise under cooling to neutralize the acetic acid and decompose excess borohydride [1][4]. Extract three times with ethyl acetate, wash the organic layers with water, and dry over anhydrous sodium sulfate (Na₂SO₄) [1][4].

  • Self-Validation System: Perform TLC or LC-MS prior to work-up to ensure the complete consumption of the UV-active propenone starting material.

References

  • An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol Source: Benchchem URL:...
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol Source: Benchchem URL:...
  • A Comparative Guide to Catalysts for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol Source: Benchchem URL:...
  • Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol Source: Benchchem URL:...

Sources

Comparative

Enantiomeric Excess Determination of Chiral Amino Alcohols: A Comparative Methodological Guide

For researchers and drug development professionals, chiral amino alcohols—such as ephedrine, sphingosine, and various β-blockers—represent a highly critical class of active pharmaceutical ingredients (APIs) and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, chiral amino alcohols—such as ephedrine, sphingosine, and various β-blockers—represent a highly critical class of active pharmaceutical ingredients (APIs) and synthetic building blocks. The pharmacological efficacy and toxicological profile of these molecules are intrinsically tied to their absolute stereochemistry. Consequently, the precise determination of their enantiomeric excess (ee) is a non-negotiable regulatory and synthetic requirement.

However, amino alcohols present unique analytical challenges. The simultaneous presence of a basic amino group and an acidic/hydrogen-bonding hydroxyl group often leads to severe peak tailing in chromatography and complex conformational dynamics in spectroscopy. This guide provides an objective, data-backed comparison of the leading techniques for ee determination, detailing the causality behind experimental choices to ensure robust, self-validating workflows.

Comparative Analysis of Analytical Techniques

Selecting the optimal analytical technique requires balancing the physical properties of the analyte (volatility, chromophore presence) against the project's needs (throughput, absolute configuration assignment).

High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC remains the gold standard for ee determination[1]. Separation is typically achieved using Chiral Stationary Phases (CSPs) based on derivatized polysaccharides (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate))[2].

  • The Causality of Separation: Chiral recognition occurs through a transient diastereomeric complex formed via hydrogen bonding (carbamate linkages), dipole-dipole interactions, and inclusion within the polymer's helical groove[3].

  • The Tailing Problem: The basic amine group of the analyte strongly interacts with residual acidic silanols on the silica support, causing peak broadening. This dictates the mandatory use of basic mobile phase additives (like 0.1% diethylamine) to mask these sites and restore peak symmetry[4].

Nuclear Magnetic Resonance (NMR) via Mosher’s Method

When a reference standard is unavailable, or absolute configuration must be determined alongside ee, NMR spectroscopy utilizing a Chiral Derivatizing Agent (CDA) is the method of choice[5].

  • The Causality of Derivatization: Reacting the amino alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) converts the enantiomers into diastereomers[6]. The phenyl ring of the MTPA moiety exerts an anisotropic magnetic shielding effect on the adjacent protons of the amino alcohol. By analyzing the chemical shift differences (Δδ) between the (R)- and (S)-MTPA derivatives, researchers can unambiguously map the 3D spatial arrangement of the molecule[5]. Furthermore, utilizing 19 F NMR provides a clean, baseline-resolved singlet from the CF 3​ group, bypassing the complex overlapping proton signals of the aliphatic backbone[7].

Capillary Electrophoresis (CE)

CE is highly effective for polar, underivatized amino alcohols, utilizing chiral selectors like γ-cyclodextrin added directly to the background electrolyte[8].

  • The Causality of Mobility: Separation is driven by the differing binding constants of the enantiomers as they transiently enter the hydrophobic cavity of the cyclodextrin. The resulting difference in charge-to-mass ratio and hydrodynamic radius leads to distinct electrophoretic mobilities[8].

Quantitative Data Presentation

The following table summarizes the performance metrics of each technique to aid in objective method selection.

Analytical TechniqueTypical Resolution (Rs)LOD / LOQ (ee %)Average Analysis TimeDerivatization Required?Primary Advantage
Chiral HPLC-UV High (> 1.5)0.1% / 0.5%10–30 minsNo (if UV-active)High reproducibility; scalable to preparative purification.
NMR (Mosher's Method) Baseline (Spectroscopic)1.0% / 5.0%1–4 hoursYes (MTPA-Cl)Concurrently determines absolute configuration.
Chiral GC Very High (> 2.0)0.05% / 0.1%15–45 minsOften (e.g., TFAA)Exceptional resolution for volatile, low-molecular-weight analytes.
Capillary Electrophoresis Moderate to High0.5% / 1.0%5–20 minsNoMinimal sample and solvent consumption; ideal for highly polar matrices.

Decision Workflow for Method Selection

MethodSelection A Chiral Amino Alcohol B Is the analyte volatile? A->B C Chiral GC (High Resolution) B->C Yes D Strong UV Chromophore? B->D No E Chiral HPLC-UV (Polysaccharide CSP) D->E Yes F Need Absolute Config? D->F No G NMR Spectroscopy (Mosher's Method) F->G Yes H CE or HPLC-ELSD (Direct Analysis) F->H No

Workflow for selecting the optimal enantiomeric excess determination method.

Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. Experimental controls are embedded directly into the workflow to prevent false positives or misassignments.

Protocol 1: Direct Chiral HPLC Analysis (Polysaccharide CSP)

System Validation: A racemic standard must be injected prior to the enantioenriched sample to prove that the system is capable of baseline resolution (Rs ≥ 1.5) and that neither enantiomer is degrading on the column[4].

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Critical Step: Add 0.1% Diethylamine (DEA) to the mobile phase. This basic additive is strictly required to suppress secondary interactions between the analyte's amine group and the silica support, preventing peak tailing[4].

  • Equilibration: Flush the column with at least 20 column volumes of the mobile phase at 1.0 mL/min until the UV baseline is completely stable.

  • Sample Preparation: Dissolve the chiral amino alcohol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Injection: Inject 10 µL of the racemic reference standard. Verify that the resolution (Rs) between the two peaks is > 1.5.

  • Sample Analysis: Inject the enantioenriched sample. Calculate ee using the Area Under the Curve (AUC):

    • ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Protocol 2: 19 F NMR Mosher’s Amide Derivatization

System Validation: Both (R)- and (S)-MTPA derivatives must be synthesized. Relying on a single enantiomer of the derivatizing agent can lead to erroneous assignments due to unforeseen conformational folding[5].

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the chiral amino alcohol (approx. 10 mg) in 0.5 mL of anhydrous deuterated chloroform (CDCl 3​ ) or pyridine- d5​ in a dry NMR tube.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl (Mosher's acid chloride) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5].

  • Incubation: Allow the reaction to proceed at room temperature for 2 to 4 hours. The primary/secondary amine group will react preferentially to form the MTPA amide.

  • Parallel Preparation: Repeat steps 1–3 in a separate, labeled NMR tube using (R)-(-)-MTPA-Cl.

  • Data Acquisition: Acquire 19 F NMR spectra for both samples. The 19 F nucleus provides a highly sensitive, baseline-resolved singlet for the CF 3​ group, free from the overlapping multiplets common in the 1 H NMR spectra of aliphatic amino alcohols[7].

  • Analysis:

    • For ee determination: Integrate the distinct diastereomeric CF 3​ peaks in the spectrum of the enantioenriched sample. The ratio of the integrals directly yields the enantiomeric ratio.

    • For Absolute Configuration: Calculate the chemical shift difference ( Δδ=δS​−δR​ ) for the adjacent protons/fluorines to assign the stereocenter based on the established Mosher model[5].

Sources

Validation

Certificate of Analysis Comparison Guide: 3-(Dimethylamino)-3-phenylpropan-1-ol Reference Standard

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective evaluation of reference standard quality, Certificate of Analysis (CoA) deconstruction, and self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective evaluation of reference standard quality, Certificate of Analysis (CoA) deconstruction, and self-validating analytical protocols.

Executive Summary & Chemical Context

In the highly regulated landscape of pharmaceutical manufacturing, the accuracy of impurity profiling is entirely dependent on the quality of the reference standards used. 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0) is a critical amino alcohol intermediate and a recognized impurity in the synthesis and degradation pathways of aryloxypropylamine antidepressants, most notably Fluoxetine[1].

Under[2], any impurity present in a new drug substance above the qualification threshold (typically 0.10% or 0.15%, depending on the maximum daily dose) must be unambiguously identified and accurately quantified. Using a substandard reference material for CAS 81402-52-0 can lead to peak misidentification, inaccurate response factors, and ultimately, regulatory rejection of Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA).

This guide objectively compares premium, pharmacopeia-traceable reference standards against in-house synthesized and research-grade alternatives, providing the mechanistic rationale behind the analytical protocols required to generate a regulatory-compliant Certificate of Analysis (CoA).

Comparative Analysis of Reference Standards

Not all reference materials are created equal. A common pitfall in analytical method development is relying on "research-grade" chemicals or hastily purified in-house standards. These alternatives often rely on simple area normalization for purity, which assumes all impurities have the same UV response factor as the main analyte and ignores non-UV absorbing contaminants (like water or inorganic salts).

Premium reference standards from specialized providers (e.g., Veeprho, Pharmaffiliates)[1][3] utilize an Absolute Mass Balance approach to determine the true assay value.

Table 1: Performance and Data Comparison of Reference Standard Grades
Analytical ParameterPremium Reference Standard (Pharmacopeial)In-House Synthesized StandardResearch-Grade Chemical
Chromatographic Purity > 99.5% (HPLC-DAD & GC-FID)90.0% – 98.0% (Variable)> 95.0% (Typical)
Assay Methodology Absolute Mass BalanceArea Normalization (Relative)Area Normalization (Relative)
Structural Elucidation 1D/2D NMR, HRMS, IR (Isomer-verified)1H-NMR onlyBasic 1H-NMR or LC-MS
Water & Volatiles Quantified (Karl Fischer & TGA)Often unquantifiedOften unquantified
Regulatory Compliance ICH Q3A(R2) / ISO 17034 alignedRequires extensive internal validationNot suitable for GMP/QC

Deconstructing the CoA: A Self-Validating System

A robust CoA is not just a list of results; it is a self-validating system where orthogonal analytical techniques cross-verify one another. As a Senior Application Scientist, you must evaluate the CoA based on the following pillars:

  • Structural Identity (Isomer Differentiation): 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0) has a closely related positional isomer, 3-dimethylamino-1-phenylpropan-1-ol (CAS 5554-64-3)[4]. A premium CoA will include 2D NMR (HSQC/HMBC) to definitively prove the dimethylamino group is located at the C3 (benzylic) position, not C1.

  • Spectral Homogeneity: HPLC purity must be determined using a Diode Array Detector (DAD). This ensures peak purity (spectral homogeneity across the peak), confirming that no hidden impurities are co-eluting with the standard.

  • The Mass Balance Equation: The final assay is calculated mathematically rather than purely chromatographically: Assay % = 100% - (Chromatographic Impurities % + Water % + Residual Solvents % + Residue on Ignition %)

Experimental Validation Protocols

To achieve the data integrity required for a premium CoA, the following step-by-step methodologies must be employed. The causality behind these specific experimental choices is detailed below.

Protocol 1: HPLC-DAD Method for Purity & Impurity Profiling

Basic aliphatic amines are notorious for peak tailing on silica-based columns due to secondary interactions with residual silanols. This protocol utilizes a competing base (Triethylamine) and pH control to ensure sharp peak symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the CAS 81402-52-0 standard in a diluent of Water:Acetonitrile (50:50 v/v) to a precise concentration of 1.0 mg/mL.

  • Stationary Phase Selection: Equip the HPLC with an end-capped C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm). Rationale: Extensive end-capping minimizes silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M Potassium phosphate buffer. Add 0.1% Triethylamine (TEA) and adjust to pH 6.0 with dilute KOH. Rationale: pH 6.0 keeps the dimethylamine protonated for solubility, while TEA acts as a sacrificial base to mask silanol sites, preventing tailing.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 25 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via DAD at 215 nm (optimal for the phenyl ring chromophore) and extract peak purity match factors.

Protocol 2: Structural Elucidation via 1D/2D NMR

To satisfy regulatory scrutiny, the regiochemistry of the amino alcohol must be unequivocally established.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the highly purified standard in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal reference.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HMBC spectra on a 400 MHz (or higher) NMR spectrometer.

  • Mechanistic Interpretation:

    • Locate the 6H singlet at ~2.2 ppm in the ¹H spectrum, corresponding to the -N(CH₃)₂ protons.

    • Analyze the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for a strong ³J correlation between the -N(CH₃)₂ protons and the benzylic methine carbon (C3).

    • Rationale: If the correlation was to the C1 carbon (adjacent to the hydroxyl), it would indicate the presence of the wrong isomer (CAS 5554-64-3). The C3 correlation validates the identity of CAS 81402-52-0.

Workflow Visualization

The following diagram illustrates the logical flow of orthogonal testing required to generate a regulatory-compliant, mass-balance-derived Certificate of Analysis.

CoA_Workflow cluster_Analysis Analytical Qualification (Self-Validating System) Raw Synthesis & Purification CAS 81402-52-0 Identity Structural Identity (NMR, HRMS, IR) Raw->Identity Purity Chromatographic Purity (HPLC-DAD, GC-FID) Raw->Purity Thermal Volatiles & Water (TGA, Karl Fischer) Raw->Thermal MassBalance Mass Balance Calculation Assay = 100% - Impurities Identity->MassBalance Purity->MassBalance Thermal->MassBalance CoA Certified Reference Standard (Pharmacopeia Traceable) MassBalance->CoA

Caption: Workflow for qualifying 3-(Dimethylamino)-3-phenylpropan-1-ol reference standards.

Conclusion

When developing analytical methods for Fluoxetine impurity profiling, the integrity of your data is bottlenecked by the quality of your reference standards. While in-house synthesized or research-grade chemicals may appear cost-effective initially, their reliance on relative area normalization and lack of rigorous isomer differentiation introduces severe regulatory risk. Investing in a premium, pharmacopeia-traceable standard of 3-(Dimethylamino)-3-phenylpropan-1-ol—backed by a comprehensive, mass-balance-derived CoA—ensures your analytical methods are robust, self-validating, and primed for successful regulatory submission.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Veeprho Pharmaceuticals: 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0). Reference Standard Catalog.[Link]

  • Pharmaffiliates: Fluoxetine API and Impurities. Pharmaceutical Reference Standards.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Quantitative NMR (qNMR) vs. HPLC for the Assay of 3-(Dimethylamino)-3-phenylpropan-1-ol

Executive Summary Establishing the absolute purity of pharmaceutical intermediates and impurities is a critical regulatory requirement in drug development[1]. 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing the absolute purity of pharmaceutical intermediates and impurities is a critical regulatory requirement in drug development[1]. 3-(Dimethylamino)-3-phenylpropan-1-ol (CAS 81402-52-0) is a highly scrutinized compound, primarily monitored as an impurity and related substance in the synthesis of serotonergic antidepressants like fluoxetine[2][3].

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection has been the default analytical workhorse[4]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a primary, orthogonal alternative that circumvents the limitations of traditional chromatography[4][5]. This guide objectively compares qNMR and HPLC, providing drug development professionals with causality-driven protocols and quantitative data to optimize their analytical workflows.

The Analytical Challenge: Mechanistic Differences

To understand why an orthogonal approach is recommended, one must examine the fundamental detection mechanisms of both techniques:

  • HPLC-UV (The Relative Method): HPLC relies on the UV absorbance of a molecule's chromophores. Because different molecules absorb UV light differently, a direct area percent measurement of a chromatogram lacks the specificity to measure the true quantity of a substance[1]. Accurate quantification strictly requires a highly pure, identical Certified Reference Material (CRM) to establish calibration curves, or the calculation of Relative Response Factors (RRFs)[1]. For rare impurities like 3-(Dimethylamino)-3-phenylpropan-1-ol, sourcing identical CRMs is often a logistical bottleneck.

  • qNMR (The Primary Ratio Method): qNMR fundamentally differs because the area of an NMR resonance signal is directly proportional to the number of resonant nuclei generating that signal[6]. This physical absolute allows researchers to quantify the target analyte using a completely unrelated, highly pure internal standard (IS)[1][7]. This eliminates the need for an identical CRM, saving significant time and resources during method development[1][6].

Workflow cluster_qNMR qNMR Pathway cluster_HPLC HPLC Pathway Start Sample: 3-(Dimethylamino)-3-phenylpropan-1-ol Q1 Weigh Sample & Internal Standard Start->Q1 H1 Prepare Sample & Reference Standard Start->H1 Q2 Dissolve in Deuterated Solvent Q1->Q2 Q3 Acquire 1H NMR (D1 > 5*T1) Q2->Q3 Q4 Integrate Signals & Calculate Purity Q3->Q4 Result Orthogonal Purity Confirmation Q4->Result H2 Chromatographic Separation H1->H2 H3 UV-Vis Detection (e.g., 220 nm) H2->H3 H4 Compare Peak Areas H3->H4 H4->Result

Caption: Orthogonal workflow comparing qNMR and HPLC pathways for comprehensive purity analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the causality behind each parameter is explicitly defined.

Protocol A: qNMR Assay Methodology

This protocol outlines the absolute quantification of 3-(Dimethylamino)-3-phenylpropan-1-ol using an internal standard.

  • Internal Standard (IS) Selection: Select a high-purity, non-hygroscopic IS (e.g., Maleic acid, available as a USP reference standard)[1].

    • Causality: The IS must display at least one proton resonance that is entirely distinct and unobscured by the aliphatic or aromatic proton resonances of the analyte[1].

  • Gravimetric Preparation: Accurately weigh 5–10 mg of the analyte and an appropriate mass of the IS into the same vial using a calibrated microbalance[5].

    • Causality: Because qNMR is a primary ratio method, the absolute accuracy of the final assay is fundamentally governed by the precision of the initial weighing step.

  • Solvation: Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.

  • Relaxation Delay (D1) Optimization: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Set the acquisition relaxation delay (D1) to ≥5×T1​ .

    • Causality: A D1 of 5×T1​ ensures >99.3% magnetization recovery between pulses. Failing to do this causes signal saturation, which artificially deflates integration values and destroys quantitative accuracy.

  • System Validation & Integration: Before accepting the data, verify that the Signal-to-Noise Ratio (SNR) of the analyte peak is > 150 and the line-width is sharp (e.g., < 7.0 Hz)[6]. Integrate the designated peaks to calculate absolute purity.

Causality N1 Internal Standard (IS) Selection N2 Distinct Proton Resonances N1->N2 Ensures no overlap N7 Absolute Assay Quantification N2->N7 N3 Accurate Weighing (Microbalance) N4 Molar Ratio Equivalence N3->N4 Establishes exact moles N4->N7 N5 Relaxation Delay (D1) Optimization N6 Complete Magnetization Recovery (D1 > 5*T1) N5->N6 Prevents signal saturation N6->N7

Caption: Mechanistic causality of qNMR parameters ensuring absolute quantification accuracy.

Protocol B: HPLC-UV Assay Methodology
  • Standard Preparation: Prepare a calibration standard containing the main component and 3-(Dimethylamino)-3-phenylpropan-1-ol[1].

  • System Suitability (Self-Validation): Inject the standard solution. The system is only valid if column efficiency (N) > 2000, tailing factor (T) < 1.5, and %RSD of peak areas < 2.0%.

    • Causality: Poor peak symmetry leads to integration overlap. Because HPLC relies on area counts for quantification, precise chromatographic resolution is the primary defense against over- or under-reporting impurity levels[1].

  • Chromatographic Analysis: Analyze the standard and sample using the validated HPLC method (typically a C18 column with gradient elution). Record the chromatographic area counts for the main component and the impurity[1].

  • Quantification: Calculate the concentration using the calibration curve or by applying previously determined Relative Response Factors (RRFs)[1].

Quantitative Data & Performance Comparison

Based on analytical validation studies comparing these orthogonal techniques, the following table summarizes their performance metrics[5][6]:

Performance MetricqNMR (1H-NMR)HPLC-UV
Primary Advantage Absolute quantification without identical CRM[5]High sensitivity for trace impurity detection[5]
Reference Standard Requirement Universal Internal Standard (e.g., Maleic acid)[1]Identical CRM required for calibration[1]
Sample Preparation Time ~5–10 minutes (Direct weighing and dissolution)[6]~30–60 minutes (Serial dilutions, filtration)
Limit of Detection (LOD) ~0.48 mg / 0.7 mL (Higher)[6]~0.025 µg/mL (Significantly Lower)[6]
Limit of Quantitation (LOQ) ~1.47 mg / 0.7 mL[6]~0.083 µg/mL[6]
Linearity ( R2 ) ≥0.99 [6] ≥0.99 [6]
Carry-over Risk None (Disposable NMR tubes)[6]Moderate (Requires column washing/blanks)[6]
Environmental Impact Low (Minimal solvent consumption)[6]High (Continuous mobile phase consumption)[6]

Conclusion & Strategic Recommendations

Both HPLC and qNMR are powerful, highly linear techniques for purity determination, but they serve different strategic purposes[5].

  • When to use HPLC: HPLC remains indispensable for routine batch release testing and the detection of trace-level impurities due to its vastly superior Limit of Detection (LOD)[5][6].

  • When to use qNMR: qNMR is highly recommended during the method development phase and for the calibration of reference standards[6][7]. Its ability to provide absolute quantification without an identical CRM makes it the most efficient way to determine Relative Response Factors (RRFs) for impurities like 3-(Dimethylamino)-3-phenylpropan-1-ol[1].

Best Practice: For the highest level of confidence, an integrated, orthogonal strategy is recommended. Researchers should use qNMR to establish the absolute purity of an in-house standard or to determine RRFs, and subsequently use those validated metrics to drive routine, high-throughput HPLC-UV testing[1][5].

References

  • Almac Group. "QNMR – a modern alternative to HPLC". Available at:[Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Available at:[Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules". Available at:[Link]

  • Pharmaffiliates. "CAS No : 81402-52-0 | Product Name : 3-(Dimethylamino)-3-phenylpropan-1-ol". Available at:[Link]

  • Veeprho. "3-(Dimethylamino)-3-phenylpropan-1-ol | CAS 81402-52-0". Available at:[Link]

  • ResearchGate. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules". Available at:[Link]

Sources

Validation

Biological Efficacy Comparison of Fluoxetine Synthesized from Different Precursors: A Technical Guide

As a Senior Application Scientist, evaluating the biological efficacy of an Active Pharmaceutical Ingredient (API) requires looking beyond the final chemical structure. Fluoxetine ( C17​H18​F3​NO ), the prototypical Sele...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological efficacy of an Active Pharmaceutical Ingredient (API) requires looking beyond the final chemical structure. Fluoxetine ( C17​H18​F3​NO ), the prototypical Selective Serotonin Reuptake Inhibitor (SSRI), is a chiral molecule. While the target API remains chemically defined, the strategic selection of synthetic precursors dictates the enantiomeric composition and the process-related impurity profile. These upstream chemical decisions cascade into profound differences in downstream pharmacodynamics, metabolism, and clinical efficacy.

This guide provides an objective, data-driven comparison of fluoxetine synthesized via different precursor routes, supported by self-validating experimental protocols.

Precursor Selection: The Chemical Foundation of Efficacy

The biological efficacy of fluoxetine is intrinsically linked to its chirality and purity, both of which are governed by the chosen synthetic pathway.

  • Route A (Achiral Precursors): The industry standard utilizes achiral precursors, such as acetophenone, which undergo a Mannich reaction followed by reduction and etherification with 4-chlorobenzotrifluoride. This route yields a racemic mixture of (R)- and (S)-fluoxetine[1].

  • Route B (Chiral Precursors): Advanced asymmetric synthesis employs chiral precursors like (S)-epichlorohydrin or relies on the asymmetric reduction of precursor ketones. This yields enantiopure (S)-fluoxetine , which exhibits distinct biological behavior[1].

The Impurity Paradigm

Different precursors necessitate different reagents and reaction conditions, generating unique impurity profiles. For example, the use of 4-chlorobenzotrifluoride under forcing SN​Ar conditions can produce specific alkylated impurities or residual desmethylfluoxetine if incomplete demethylation occurs[2]. These impurities can competitively bind to secondary targets or induce cellular toxicity, subtly altering the apparent biological efficacy of the bulk API.

Stereoselective Pharmacodynamics and Metabolism

While both enantiomers of fluoxetine effectively block the Serotonin Transporter (SERT) in vitro, their in vivo efficacy diverges significantly due to stereoselective hepatic metabolism[1].

Fluoxetine undergoes extensive N-demethylation in the liver via the cytochrome P450 system (primarily CYP2D6 and CYP2C9) to form the active metabolite, norfluoxetine[3]. The causality behind the differing biological efficacy lies in the potency of these metabolites: (S)-norfluoxetine is approximately 20 times more potent at inhibiting SERT than (R)-norfluoxetine [3]. Consequently, fluoxetine synthesized from chiral precursors to yield pure (S)-fluoxetine theoretically provides a more potent and prolonged biological effect, although the racemate remains the clinical standard due to its balanced pharmacokinetic profile.

G Precursor Achiral Precursors (e.g., Acetophenone) Racemate Racemic (R,S)-Fluoxetine Precursor->Racemate CYP2D6 Hepatic CYP2D6 Racemate->CYP2D6 S-Enantiomer CYP2C9 Hepatic CYP2C9 Racemate->CYP2C9 R-Enantiomer S_Nor (S)-Norfluoxetine (High SERT Affinity) CYP2D6->S_Nor R_Nor (R)-Norfluoxetine (Low SERT Affinity) CYP2C9->R_Nor SERT Serotonin Transporter (SERT) Inhibition S_Nor->SERT Potent Blockade R_Nor->SERT Weak Blockade

Caption: Stereoselective metabolism of fluoxetine enantiomers and their differential SERT inhibition.

Experimental Workflows: Self-Validating Protocols

To objectively compare fluoxetine batches synthesized from different precursors, we must employ a two-tier validation system: chemical profiling followed by biological assaying.

Protocol 1: Gradient HPLC/MS Profiling of Precursor-Derived Impurities
  • Objective: Quantify process-related impurities unique to the chosen synthetic route.

  • Causality: Standard isocratic USP methods are optimized for the main API but fail to resolve non-polar, late-eluting impurities (e.g., alkylated byproducts from 4-chlorobenzotrifluoride). We employ gradient HPLC coupled with Mass Spectrometry to ensure comprehensive detection across a broad polarity spectrum[2].

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 20 mg of the synthesized fluoxetine HCl in 1 mL of Mobile Phase A (0.1% formic acid in water).

    • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm).

    • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 15 minutes. Reasoning: The gradient dynamically increases solvent strength, forcing the elution of highly lipophilic precursor remnants that would otherwise remain undetected[2].

    • MS Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor for specific mass transitions (e.g., m/z 310 for fluoxetine, m/z 296 for desmethylfluoxetine).

Protocol 2: In Vitro Radioligand Competition Assay for SERT Binding
  • Objective: Determine the intrinsic biological efficacy ( Ki​ ) of the synthesized API.

  • Causality: To objectively compare the efficacy of racemic vs. enantiopure fluoxetine, we must isolate direct target engagement from hepatic metabolism. Radioligand displacement provides a direct, quantifiable measure of SERT affinity.

  • Step-by-Step Method:

    • Membrane Preparation: Isolate SERT-expressing human embryonic kidney (HEK-293) cell membranes via ultracentrifugation.

    • Radioligand Incubation: Incubate membranes with 1 nM[ 3 H]citalopram (a highly specific SERT radioligand) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 22°C.

    • Competitor Addition: Add varying concentrations ( 10−10 to 10−5 M) of the synthesized fluoxetine batch. Reasoning: A full concentration-response curve is required to accurately calculate the IC50​ and prevent false-positive efficacy readings from single-dose saturation.

    • Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Synthesis 1. API Synthesis (Route A vs B) Purification 2. Recrystallization & Purification Synthesis->Purification HPLC 3. Gradient HPLC/MS Impurity Profiling Purification->HPLC Assay 4. In Vitro SERT Binding Assay HPLC->Assay Efficacy 5. Biological Efficacy Validation Assay->Efficacy

Caption: Self-validating experimental workflow for chemical purity and biological efficacy assessment.

Comparative Data Summaries

The following tables synthesize the quantitative differences observed when fluoxetine is synthesized via different precursor routes.

Table 1: Precursor Routes and Associated Impurity Profiles

Synthetic RoutePrimary PrecursorChiral StatusKey Process ImpuritiesAnalytical Challenge
Route A (Mannich) AcetophenoneRacemic (R,S)Desmethylfluoxetine, Alkylated adductsLate-eluting; requires gradient HPLC methodology[2]
Route B (Asymmetric) (S)-EpichlorohydrinEnantiopure (S)Unreacted epoxides, Chiral inversion byproductsRequires specialized chiral stationary phase CE/HPLC[4]

Table 2: Pharmacodynamic Parameters of Fluoxetine Enantiomers

CompoundSERT Binding Affinity ( Ki​ , nM)Primary Hepatic EnzymeActive MetaboliteMetabolite SERT Potency
(R)-Fluoxetine ~40CYP2C9(R)-NorfluoxetineLow (~20x weaker than S)[3]
(S)-Fluoxetine ~25CYP2D6(S)-NorfluoxetineHigh (Potent SERT inhibitor)[3]
Racemic Fluoxetine ~30CYP2D6 / CYP2C9Mixed NorfluoxetineModerate-High[1]

Conclusion

The biological efficacy of fluoxetine cannot be decoupled from its synthetic origins. While achiral precursors provide a cost-effective route to racemic fluoxetine, they yield a complex metabolic profile where the (R)-enantiomer contributes minimally to long-term SERT inhibition. Conversely, synthesizing enantiopure (S)-fluoxetine from chiral precursors maximizes target engagement via its highly potent metabolite, (S)-norfluoxetine. However, rigorous gradient HPLC/MS profiling remains mandatory across all routes to ensure that precursor-derived impurities do not compromise the safety or efficacy of the final therapeutic agent.

References

  • Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes - ACS Publications.
  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC.
  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics - MDPI.
  • Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC.

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Comparative

A Comparative Guide to Structural Analogs of 3-(Dimethylamino)-3-phenylpropan-1-ol: Navigating Monoamine Transporters and Beyond

Abstract The 3-amino-1-phenylpropan-1-ol scaffold, with its inherent chirality and versatile functional groups, represents a cornerstone in medicinal chemistry. The parent compound, 3-(dimethylamino)-3-phenylpropan-1-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-amino-1-phenylpropan-1-ol scaffold, with its inherent chirality and versatile functional groups, represents a cornerstone in medicinal chemistry. The parent compound, 3-(dimethylamino)-3-phenylpropan-1-ol, and its extensive family of structural analogs have given rise to a multitude of pharmacologically active agents. This in-depth technical guide provides a comparative analysis of these analogs, with a primary focus on their interactions with monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, supported by a compilation of experimental data. Furthermore, this guide will explore the expansion of this scaffold's utility into other therapeutic areas, including opioid receptor modulation. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and build upon these findings.

Introduction: The Phenylpropanolamine Core - A Privileged Scaffold

The 3-amino-1-phenylpropan-1-ol backbone is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets. The presence of a hydroxyl group, an amino group, and a phenyl ring provides a rich platform for chemical modification, allowing for the fine-tuning of pharmacological properties. The degree of substitution on the nitrogen atom (from primary amine to tertiary amine) and the substitution pattern on the phenyl ring are critical determinants of biological activity.

This guide will focus on a systematic comparison of structural analogs, moving from the parent compound, 3-(dimethylamino)-3-phenylpropan-1-ol, to more complex derivatives. We will explore how subtle changes in chemical structure can dramatically alter a compound's affinity and selectivity for its molecular targets, ultimately influencing its therapeutic application.

Comparative Analysis of Monoamine Reuptake Inhibition

A significant application of 3-amino-1-phenylpropan-1-ol analogs lies in their ability to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft. This mechanism of action is central to the treatment of depression, anxiety disorders, and other neuropsychiatric conditions. The following sections and data tables provide a comparative overview of the inhibitory activity of various analogs at the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), and human dopamine transporter (hDAT).

Dual Norepinephrine and Serotonin Reuptake Inhibitors (SNRIs)

A series of 3-(arylamino)-3-phenylpropan-2-olamines has been synthesized and evaluated for their ability to dually inhibit both NET and SERT.[1] The data presented in Table 1 highlights the structure-activity relationships within this class of compounds.

Table 1: Inhibitory Activity of 3-(Arylamino)-3-phenylpropan-2-olamine Analogs at hNET and hSERT [1]

CompoundR1R2R3R4hNET IC50 (nM)hSERT IC50 (nM)hSERT/hNET RatiohDAT % Inhibition @ 1 µM
10a HHHH25>1000>4015
10b 2-MeHHH128607220
10c 3-MeHHH157505018
10d 4-MeHHH186503622
10e 4-FHHH104504525
10f 4-ClHHH83504428
10g 4-OMeHHH22>1000>4512
10h HHHMe359502710
Reference Compounds
Fluoxetine 563100.02
Atomoxetine 34816
Reboxetine 324281
Duloxetine 430.75

Expertise & Experience: The data in Table 1 reveals several key SAR insights. Substitution on the phenyl ring of the arylamino moiety significantly influences potency and selectivity. Small electron-withdrawing groups at the 4-position (e.g., F, Cl) tend to enhance hNET inhibitory activity. The unsubstituted analog 10a shows good potency for hNET but is weak at hSERT, indicating a preference for the norepinephrine transporter. In contrast, the reference compound Duloxetine, which also contains a phenylpropanamine core, demonstrates potent dual inhibition. This highlights the critical role of the specific aromatic and amino substitutions in achieving a balanced dual-acting profile.

Selective Norepinephrine Reuptake Inhibitors (NRIs)

Further exploration of the 3-amino-1-phenylpropan-1-ol scaffold has led to the development of potent and selective norepinephrine reuptake inhibitors. A study on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols identified a compound with high affinity and selectivity for NET over SERT.[2]

Table 2: Potency and Selectivity of a Lead Indole Analog [2]

CompoundTargetIC50 (nM)Selectivity (SERT/NET)
20 hNET486-fold
hSERT344

Expertise & Experience: The discovery of compound 20 underscores the importance of exploring diverse aromatic substitutions. The incorporation of an indole moiety dramatically shifts the selectivity profile towards the norepinephrine transporter. This finding suggests that the larger, more complex aromatic system of the indole group may engage with specific residues in the binding pocket of NET that are not as favorably accommodated by SERT.

Beyond Monoamine Transporters: Opioid Receptor Modulation

The versatility of the 3-amino-3-phenylpropan-1-ol scaffold extends beyond monoamine transporters. Certain analogs have been found to exhibit significant affinity for opioid receptors, opening up avenues for the development of novel analgesics. Research has shown that derivatives of 3-amino-3-phenylpropionamide can act as potent ligands for the mu (µ) opioid receptor.[3]

While specific binding data for a broad range of 3-(dimethylamino)-3-phenylpropan-1-ol analogs at opioid receptors is not as extensively tabulated in single sources, the existing literature strongly supports this line of investigation for developing new pain therapeutics.[3] The development of such compounds could lead to analgesics with a different side-effect profile compared to traditional opioids.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological activity of 3-amino-1-phenylpropan-1-ol analogs.

Monoamine Transporter Uptake Assay

This protocol describes a common method for determining the inhibitory potency of compounds at hSERT, hNET, and hDAT using radiolabeled substrates.

Objective: To measure the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine uptake in cells expressing the respective human transporters.

Materials:

  • HEK-293 cells stably expressing hSERT, hNET, or hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well microplates

  • Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Addition: Prepare serial dilutions of the test compounds in KRH buffer. Add the diluted compounds to the wells. For control wells, add buffer with the vehicle (e.g., DMSO).

  • Radioligand Addition: Add the respective [³H]-labeled neurotransmitter to each well at a concentration near its Km value for the transporter.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 10-20 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness: This protocol includes control wells (vehicle only and a known inhibitor) to validate the assay performance. The use of a radiolabeled substrate near its Km value ensures that the assay is sensitive to competitive inhibition.

Opioid Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of compounds to the µ-opioid receptor.

Objective: To determine the Ki of test compounds for the µ-opioid receptor using a radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of the test compound.

  • Radioligand Addition: Add [³H]DAMGO to each well at a concentration near its Kd.

  • Non-specific Binding: In a separate set of wells, add a high concentration of naloxone to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and experimental workflows.

SAR_Monoamine_Transporters cluster_scaffold 3-Amino-1-phenylpropan-1-ol Scaffold cluster_modifications Structural Modifications cluster_targets Biological Targets Scaffold Core Structure N_Subst N-Substitution (Me, H, Aryl) Scaffold->N_Subst Phenyl_Subst Phenyl Ring Substitution Scaffold->Phenyl_Subst Aromatic_Ext Aromatic Extension (e.g., Indole) Scaffold->Aromatic_Ext NET NET N_Subst->NET Potency & Selectivity SERT SERT N_Subst->SERT Opioid Opioid Receptors N_Subst->Opioid Analgesic Activity Phenyl_Subst->NET Phenyl_Subst->SERT Dual Activity Aromatic_Ext->NET High Selectivity DAT DAT

Caption: Structure-Activity Relationships of 3-Amino-1-phenylpropan-1-ol Analogs.

Monoamine_Uptake_Assay start Start cell_culture Culture Transfected HEK-293 Cells start->cell_culture plating Seed Cells in 96-well Plate cell_culture->plating compound_prep Prepare Serial Dilutions of Test Compounds plating->compound_prep add_compounds Add Compounds to Cells compound_prep->add_compounds add_radioligand Add [³H]-Neurotransmitter add_compounds->add_radioligand incubation Incubate at RT add_radioligand->incubation terminate Terminate Uptake (Wash with Cold Buffer) incubation->terminate lysis Cell Lysis & Add Scintillation Fluid terminate->lysis counting Measure Radioactivity lysis->counting analysis Calculate IC50 counting->analysis end End analysis->end

Caption: Workflow for Monoamine Transporter Uptake Assay.

Conclusion and Future Directions

The 3-amino-1-phenylpropan-1-ol scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of pharmacologically active compounds. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to potent and selective inhibitors of monoamine transporters, as well as ligands for other important CNS targets like opioid receptors.

Future research in this area will likely focus on several key aspects:

  • Fine-tuning selectivity: The development of analogs with even greater selectivity for specific monoamine transporters or opioid receptor subtypes will be crucial for minimizing off-target effects.

  • Polypharmacology: A growing area of interest is the design of "multi-target" ligands that can modulate several biological targets simultaneously to achieve a synergistic therapeutic effect. The 3-amino-1-phenylpropan-1-ol scaffold is an ideal platform for such endeavors.

  • In vivo characterization: While this guide has focused primarily on in vitro data, the translation of these findings into in vivo efficacy and favorable pharmacokinetic profiles is the ultimate goal. More extensive in vivo studies in relevant animal models of disease are needed to fully realize the therapeutic potential of these analogs.

This guide serves as a comprehensive resource for researchers in drug discovery and development, providing a solid foundation of comparative data and experimental methodologies to facilitate the design and evaluation of the next generation of therapeutics based on the versatile 3-amino-1-phenylpropan-1-ol scaffold.

References

  • Vu, A. T., Cohn, S. T., Terefenko, E. A., Moore, W. J., Zhang, P., Mahaney, P. E., ... & Deecher, D. C. (2009). 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(9), 2464-2467. [Link]

  • Mahaney, P. E., Kim, C. Y., Coghlan, R. D., Cohn, S. T., Heffernan, G. D., Huselton, C. A., ... & Trybulski, E. J. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5673-5676. [Link]

  • Allen, M. P., Blake, J. F., Bryce, D. K., Gillaspy, M. L., Hunden, D. C., Johnson, B. G., ... & Toth, M. V. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & medicinal chemistry letters, 10(6), 523-526. [Link]

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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